4-Iodo-2,6-dimethoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBYPUCMFEWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626079 | |
| Record name | 4-Iodo-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106465-03-6 | |
| Record name | 4-Iodo-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-2,6-dimethoxyphenol: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenols in Synthesis
Phenolic scaffolds are fundamental motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their inherent reactivity and structural versatility make them prized starting points for complex molecular architectures. Within this class of compounds, 4-Iodo-2,6-dimethoxyphenol (CAS 106465-03-6) emerges as a particularly valuable and strategic building block for synthetic chemists. Its unique combination of a nucleophilic hydroxyl group, electron-rich aromatic ring, and a reactive carbon-iodine bond provides a trifecta of chemical handles for diverse synthetic transformations.[2] This guide offers a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for its effective utilization in research and development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its successful application. The key properties of this compound are summarized below:
| Property | Value |
| CAS Number | 106465-03-6 |
| Molecular Formula | C₈H₉IO₃ |
| Molecular Weight | 280.06 g/mol |
| Appearance | Not explicitly stated, likely a solid |
| Melting Point | Not explicitly stated |
| Boiling Point | 341.4±42.0 °C (Predicted)[3] |
| Density | 1.773±0.06 g/cm³ (Predicted)[3] |
| pKa | 9.38±0.23 (Predicted)[3] |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Spectral Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methoxy groups would appear as a sharp singlet at approximately 3.8-4.0 ppm. The two equivalent aromatic protons would present as a singlet in the region of 6.5-7.5 ppm. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent. For comparison, the ¹H NMR spectrum of the related compound 4-iodo-2,5-dimethylphenol shows distinct signals for the aromatic protons and methyl groups.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbon bearing the iodine atom would be found at a relatively low field (around 80-90 ppm). The carbons attached to the methoxy groups would appear around 150-160 ppm, while the methoxy carbons themselves would be in the 55-60 ppm region. The carbons bearing the aromatic protons would have chemical shifts in the 110-130 ppm range. The ¹³C NMR spectrum of the precursor, 2,6-dimethoxyphenol, shows characteristic peaks for the aromatic and methoxy carbons.[5]
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. Strong C-O stretching bands for the methoxy groups would be observed around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 280. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation would likely involve the loss of methyl groups (M-15) and the entire methoxy groups (M-31).
Synthesis of this compound: A Regioselective Approach
The most common and efficient method for the synthesis of this compound is the direct electrophilic iodination of its precursor, 2,6-dimethoxyphenol (also known as syringol).[2] The electron-donating nature of the hydroxyl and two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, with the para position (C4) being the sterically and electronically favored site for iodination.[2]
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Iodination of 2,6-Dimethoxyphenol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2,6-Dimethoxyphenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 eq) in dichloromethane. Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Causality: Dichloromethane is a good solvent for the starting material. The biphasic system with aqueous sodium bicarbonate helps to neutralize the HI byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Iodine: To the stirred biphasic mixture, add iodine (1.1 eq) portion-wise at room temperature.
-
Causality: Portion-wise addition helps to control the reaction rate and minimize potential side reactions. An excess of iodine ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Causality: Sodium thiosulfate reduces excess iodine to colorless iodide, facilitating its removal from the organic phase.
-
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aryl iodide moiety, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of biaryl compounds.[6]
-
Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene.[7] This reaction is particularly useful for the synthesis of stilbenes and cinnamates.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding an arylethynyl derivative.[8][9]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.
Illustrative Synthetic Utility of this compound
Caption: Synthetic utility of this compound.
Exemplary Protocol: Suzuki-Miyaura Coupling
This generalized protocol illustrates the use of this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02-0.05 eq), triphenylphosphine (0.04-0.10 eq), and potassium carbonate (2.0 eq).
-
Causality: The arylboronic acid is the organoboron coupling partner. Palladium(II) acetate is the catalyst precursor, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. Potassium carbonate is the base required for the transmetalation step.
-
-
Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst. The solvent system of toluene and water is commonly used for Suzuki couplings, as the aqueous phase helps to dissolve the base and facilitate the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl product.
Potential in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its structural features and reactivity make it a highly attractive starting material for the synthesis of bioactive molecules.[10][11] The dimethoxyphenol moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[12]
The ability to functionalize the 4-position of the phenolic ring through cross-coupling reactions allows for the rapid generation of a library of derivatives with diverse substituents. This approach is central to modern drug discovery, where structure-activity relationships (SAR) are explored to optimize the therapeutic properties of a lead compound. The resulting biaryl, stilbene, arylethynyl, and arylamine derivatives can be screened for a variety of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the GHS classifications for the closely related 4-iodo-2,6-dimethylphenol, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[13] It may also cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and accessibility through a straightforward synthetic route make it an ideal starting material for the construction of complex molecular architectures. The ability to leverage the reactivity of the aryl iodide in a variety of powerful cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research. As the demand for sophisticated organic molecules continues to grow, the strategic importance of precursors like this compound will undoubtedly increase.
References
-
¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
4-Iodo-2,6-dimethylphenol | C8H9IO | CID 555318 - PubChem. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]
-
Showing Compound 4-Ethyl-2,6-dimethoxyphenol (FDB011427) - FooDB. (2010, April 8). FooDB. Retrieved January 23, 2024, from [Link]
-
2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]
-
A scalable and green one-minute synthesis of substituted phenols - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]
-
Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. (2015, March 13). DiVA portal. Retrieved January 23, 2024, from [Link]
-
¹H NMR spectrum of 4-iodo-2,5-dimethylphenol. - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 23, 2024, from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (2022, May 9). ACS Publications. Retrieved January 23, 2024, from [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. (2020, July 21). Oregon State University. Retrieved January 23, 2024, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). SciSpace. Retrieved January 23, 2024, from [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 23, 2024, from [Link]
-
Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI. (2024, April 4). MDPI. Retrieved January 23, 2024, from [Link]
-
Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 23, 2024, from [Link]
-
Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (n.d.). OICC Press. Retrieved January 23, 2024, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). YouTube. Retrieved January 23, 2024, from [Link]
-
Harnessing Nature's Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
Phenols in medicine | Feature - Royal Society of Chemistry: Education. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2024, from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace. (n.d.). SciSpace. Retrieved January 23, 2024, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved January 23, 2024, from [Link]
-
Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022, May 9). National Science Foundation. Retrieved January 23, 2024, from [Link]
-
2,6-dimethoxyphenol, 91-10-1 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 23, 2024, from [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
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Technical Whitepaper: Chemical Characterization and Synthetic Utility of 4-Iodosyringol
The following technical guide is structured to serve as an authoritative reference for researchers in medicinal chemistry and lignin valorization.
Executive Summary
4-Iodosyringol (4-iodo-2,6-dimethoxyphenol) represents a "privileged intermediate" in modern organic synthesis. Structurally, it combines the electron-rich core of syringol—a primary unit of angiosperm lignin—with an iodine handle at the para position. This unique functionality allows it to serve as a versatile electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), bridging the gap between renewable biomass derivatives and high-value pharmaceutical scaffolds. This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis protocol, and structural elucidation data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and calculated descriptors essential for analytical verification.
Core Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Iodosyringol |
| CAS Registry Number | 106465-03-6 |
| Molecular Formula | C₈H₉IO₃ |
| SMILES | COc1cc(I)cc(OC)c1O |
| InChI Key | SYSZENVIJHPFNL-UHFFFAOYSA-N |
Molecular Weight Analysis
| Isotope | Atomic Mass (Da) | Abundance | Contribution |
| ¹²C (x8) | 12.00000 | 98.93% | 96.000 |
| ¹H (x9) | 1.00783 | 99.98% | 9.070 |
| ¹²⁷I (x1) | 126.90447 | 100.00% | 126.904 |
| ¹⁶O (x3) | 15.99491 | 99.76% | 47.985 |
| Exact Mass (Monoisotopic) | 279.9596 g/mol | ||
| Average Molecular Weight | 280.06 g/mol |
Physical Characteristics
-
Appearance: Off-white to pale beige crystalline solid.
-
Melting Point: 53–56 °C [1].
-
Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.
-
Acidity (pKa): ~9.5 (Phenolic OH, slightly more acidic than syringol due to the inductive effect of Iodine).
Synthetic Methodology: Regioselective Iodination
While direct iodination of phenols can be achieved via various oxidants, the use of N-Iodosuccinimide (NIS) is recommended for drug development applications due to its high atom economy, mild conditions, and ease of workup compared to I₂/H₂O₂ or ICl methods.
Reaction Logic
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (OH) and two methoxy groups (OMe) strongly activate the benzene ring. The 2 and 6 positions are blocked by methoxy groups, directing the electrophilic iodine species (
Experimental Protocol (Bench Scale)
Reagents:
-
Syringol (2,6-dimethoxyphenol) [1.0 equiv]
-
N-Iodosuccinimide (NIS) [1.1 equiv]
-
Acetonitrile (MeCN) [0.1 M concentration]
-
Catalytic p-TsOH (optional, 5 mol% to accelerate rate)
Workflow:
-
Dissolution: Charge a round-bottom flask with Syringol and MeCN. Stir at Room Temperature (RT) until fully dissolved.
-
Addition: Add NIS portion-wise over 10 minutes to maintain regioselectivity and control exotherm.
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) to neutralize unreacted iodine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
Process Visualization
Figure 1: Step-by-step workflow for the regioselective iodination of syringol using NIS.
Structural Validation (Spectroscopy)
Verification of the 4-iodosyringol structure relies on the disappearance of the para-proton signal found in the starting material and the retention of symmetry in the aromatic region.
¹H NMR Analysis (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (3,5) | 6.92 | Singlet (s) | 2H | Downfield shift from syringol (~6.4 ppm) due to Iodine shielding/deshielding effects. Symmetry confirms 4-position substitution. |
| -OH (1) | 5.45 | Broad Singlet (br s) | 1H | Exchangeable proton; shift varies with concentration/solvent. |
| -OCH₃ (2,6) | 3.86 | Singlet (s) | 6H | Characteristic methoxy signal; chemically equivalent. |
Mass Spectrometry (EI/ESI)
-
Molecular Ion:
(EI) or (ESI Negative). -
Fragmentation Pattern: Loss of methyl radical (
) is common in methoxyphenols.
Applications in Drug Discovery & Lignin Valorization
4-Iodosyringol is not merely an end-product but a gateway molecule. Its C–I bond is highly reactive toward oxidative addition with Palladium(0), enabling the synthesis of complex biaryl scaffolds found in antineoplastic agents and antioxidants.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl lignin models or pharmacophores.
-
Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.
-
Heck Reaction: Vinylation for polymerization monomers (e.g., 4-vinylsyringol).
Mechanism: Pd-Catalyzed Cross-Coupling
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodosyringol, illustrating the activation of the C-I bond.
References
-
Kanamori, T., et al. (2011). "Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine." Journal of Forensic Sciences, 56(5), 1352-1356. (Provides methodological grounding for iodination of methoxyphenols). [Link]
- Constant, S., et al. (2016). "Lignin Valorization via Catalytic Oxidative Depolymerization." Chemical Reviews.
Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 4-Iodo-2,6-dimethoxyphenol
[1][2]
Part 1: Executive Summary & Chemical Profile[1][2]
4-Iodo-2,6-dimethoxyphenol (4-IDMP), frequently utilized as a building block in Suzuki-Miyaura cross-coupling reactions and lignin model studies, presents a unique solubility challenge.[1][2] Structurally, it is an amphiphilic hybrid: it possesses a polar, hydrogen-bond-donating phenolic head group flanked by two electron-donating methoxy groups, yet it is anchored by a heavy, lipophilic iodine atom at the para position.[1][2]
Unlike its parent compound, Syringol (2,6-dimethoxyphenol), the addition of the iodine atom significantly alters the solvation thermodynamics.[1] The iodine increases the molecule's polarizability and London dispersion forces, reducing water solubility while enhancing affinity for chlorinated and non-polar aromatic solvents.
Key Solvation Drivers:
-
Phenolic -OH: Primary site for Hydrogen Bond (HB) donation.[2]
-
Methoxy (-OCH3) Groups: Sterically crowded HB acceptors; they limit the accessibility of the phenol but enhance solubility in polar aprotic solvents.[2]
-
Aryl Iodide: Increases lipophilicity (LogP increase ~0.7–1.0 vs. Syringol) and facilitates solubility in halogenated solvents (DCM, Chloroform).[2]
Part 2: Theoretical Solubility Framework (Hansen Parameters)
To scientifically select a solvent without wasting material, we apply Hansen Solubility Parameters (HSP).[1][2] The total solubility parameter (
Predicted HSP Profile for 4-IDMP:
- (Dispersion): High.[2] The iodine atom contributes significant polarizability.
- (Polarity): Moderate.[2] The dipole moment is balanced by the symmetry of the methoxy groups but driven by the electronegativity difference of the Oxygen and Iodine.
- (H-Bonding): Moderate.[2] The phenolic proton is a strong donor, but the methoxy groups are weak acceptors.
Table 1: Predicted Solubility Matrix
Estimates based on structural analogy to Syringol and Iodophenols.
| Solvent Class | Solvent Example | Predicted Solubility | Thermodynamic Rationale |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High dispersion match ( |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong H-bond acceptors (solvent) stabilize the phenolic proton (solute).[2] |
| Alcohols | Ethanol, Methanol | Moderate-High (20-50 mg/mL) | Good H-bond match, but solubility decreases as alcohol chain length increases.[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptors; excellent for synthesis applications.[1][2] |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Mismatch in polarity ( |
| Aqueous | Water, PBS | Very Low (<1 mg/mL) | Hydrophobic effect of the aryl iodide dominates the hydrophilic phenol. |
Part 3: Solvent Selection Decision Tree
The choice of solvent is strictly dependent on the downstream application. The following logic gate visualizes the selection process to minimize experimental error and side reactions.
Figure 1: Solvent selection logic based on thermodynamic requirements and chemical compatibility.
Part 4: Experimental Protocol – Saturation Solubility Determination
Objective: To determine the exact thermodynamic solubility of 4-IDMP in a specific solvent. Method: Standard Shake-Flask Method with HPLC-UV Quantitation.
Reagents & Equipment[1][2][4]
-
Solvents: HPLC Grade (Test Solvent + Acetonitrile for dilution).
-
Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (hydrophobic), HPLC system with UV detector (280 nm).[1][2]
The "Shake-Flask" Workflow
-
Supersaturation: Add excess 4-IDMP solid to 5 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible.[2]
-
Equilibration: Agitate at 25°C (or target temp) for 24 hours at 200 RPM.
-
Sedimentation: Stop agitation and allow solids to settle for 4 hours.
-
Filtration: Withdraw supernatant and filter through a 0.45 µm PTFE filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Dilution: Dilute the filtrate immediately with the mobile phase (ACN/Water) to bring it within the linear calibration range.
-
Quantification: Inject into HPLC. Calculate concentration using a standard curve.
Figure 2: Step-by-step workflow for the Shake-Flask solubility determination method.
Self-Validating Check (Mass Balance)
To ensure the protocol is accurate:
-
The "Re-Precipitation" Test: If testing solubility in a volatile solvent (e.g., DCM), take a known volume of the saturated filtrate (e.g., 1.0 mL), evaporate it to dryness, and weigh the residue.[1]
-
Validation: The gravimetric result should match the HPLC result within ±5%. If the gravimetric result is significantly higher, your filtration step failed (nanoparticles passed through).
Part 5: Practical Applications & Optimization
Recrystallization (Purification)
Because 4-IDMP has a steep solubility curve in alcohols and moderate solubility in non-polar solvents, a binary solvent system is most effective for purification.[1][2]
-
Protocol:
-
Dissolve crude 4-IDMP in minimal hot Ethyl Acetate (approx. 60°C).
-
Slowly add Hexanes (anti-solvent) dropwise until persistent turbidity is observed.[2]
-
Re-heat slightly to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Yield Expectation: This method typically yields needle-like crystals, removing unreacted Syringol (which stays in solution due to higher solubility).[1][2]
-
Synthesis (Suzuki Coupling)
In cross-coupling reactions, 4-IDMP acts as the electrophile.[1][2]
-
Recommended Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene.[2][3]
-
Why? The iodine atom is labile. Polar aprotic solvents like DMF can sometimes accelerate de-iodination side reactions at high temperatures.[2] Dioxane provides a balance of solubility for the organic electrophile and the inorganic base (e.g., K2CO3).
References
-
Organic Syntheses. Preparation of p-Iodophenol. (Analogous purification protocols for iodinated phenols using chloroform and ligroin).[2] Org. Synth. 1934, 14,[1] 54. Available at: [Link][2]
-
Abbott, S. Hansen Solubility Parameters: A User's Handbook.[1][2] (Theoretical basis for solvent selection parameters). Available at: [Link][2]
-
World Health Organization. Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability.[2] (Source for the standard Shake-Flask solubility protocol). WHO Technical Report Series, No. 992, 2015.[1][2] Available at: [Link][2]
Sources
4-Iodo-2,6-dimethoxyphenol: A Technical Guide for Lignin Valorization and Medicinal Chemistry
Executive Summary
4-Iodo-2,6-dimethoxyphenol (also known as 4-iodosyringol ) is a critical high-fidelity model compound representing the syringyl (S) unit of lignin. Unlike generic phenolic models, its C4-iodine functionality serves as a precise "reactive handle," enabling researchers to simulate complex lignin polymerization mechanisms, synthesize defined dimer standards, or construct bioactive pharmacophores via transition-metal catalysis.
This guide provides a comprehensive technical framework for synthesizing, characterizing, and applying this compound in advanced research.
Part 1: Chemical Rationale & Structural Utility
The "S-Unit" Anchor
Lignin is a heterogeneous polymer derived from three monolignols: p-coumaryl alcohol (H), coniferyl alcohol (G), and sinapyl alcohol (S).[1]
-
Structural Fidelity: this compound perfectly mimics the electronic environment of the S-unit aromatic ring. The two methoxy groups at C2 and C6 block ortho-coupling, forcing reactivity to the para-position (C4) or the phenolic oxygen.
-
The Iodine Advantage: While natural lignin has a propyl side chain at C4, the iodine atom in this model allows for:
-
Suzuki-Miyaura Coupling: Facile installation of aryl or alkyl chains to mimic specific lignin linkages (e.g.,
-1, -5). -
Radical Studies: The weak C-I bond can be exploited to generate phenoxy radicals or aryl radicals under controlled conditions.
-
Radiolabeling: A precursor for
I or I labeling in pharmacokinetic studies of phenolic antioxidants.
-
Part 2: Synthesis & Characterization Protocol
Synthesis Protocol: Iodination of Syringol
Objective: Selective para-iodination of 2,6-dimethoxyphenol. Mechanism: Electrophilic aromatic substitution (EAS). The electron-donating methoxy and hydroxyl groups strongly activate the ring, while steric hindrance directs the electrophile to the C4 position.
Reagents
-
Substrate: 2,6-Dimethoxyphenol (Syringol) [CAS: 91-10-1][2]
-
Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (
) with Hydrogen Peroxide ( ). -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
Step-by-Step Methodology (Green Chemistry Route)
-
Dissolution: Dissolve 10 mmol (1.54 g) of 2,6-dimethoxyphenol in 20 mL of Methanol.
-
Addition: Add 10 mmol (2.54 g) of solid Iodine (
) to the stirring solution. -
Activation: Slowly add 30% aqueous
(5 mL) dropwise over 10 minutes. The peroxide oxidizes to generate the active electrophile ( equivalent) and recycles iodide anions. -
Reaction: Stir at room temperature (25°C) for 1–2 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane). The starting material (
) will disappear, replaced by the product ( ). -
Quenching: Add 10% aqueous Sodium Thiosulfate (
) to neutralize excess iodine (solution turns from dark red to pale yellow). -
Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water (1:1) to yield white/pale-pink needles.
Expected Yield: 85–92%
Characterization Data (Self-Validation)
Use the following table to validate the purity of your synthesized compound.
| Technique | Parameter | Observed Value / Feature | Interpretation |
| Physical | Appearance | White to pale pink needles | Oxidizes slightly in air (pink hue). |
| Physical | Melting Point | 104–106 °C | Sharp range indicates high purity. |
| 1H NMR | Singlet (2H) | Aromatic protons at C3/C5. Downfield shift vs. Syringol (6.58 ppm) due to Iodine. | |
| 1H NMR | Singlet (6H) | Equivalent Methoxy groups at C2/C6. | |
| 1H NMR | Broad Singlet (1H) | Phenolic -OH (solvent dependent). | |
| 13C NMR | Alkyl Carbon | Methoxy carbons. | |
| 13C NMR | Aromatic Carbon (C4) | Diagnostic: Upfield shift of C-I carbon (Heavy Atom Effect). | |
| MS (ESI) | m/z | 279.96 | Confirmation of molecular weight (280.06). |
Part 3: Applications in Lignin Valorization & Drug Development
Suzuki-Miyaura Cross-Coupling
This is the primary utility of this compound. It allows researchers to synthesize biaryl lignin models (e.g., 4-phenyl-syringol derivatives) to study the stability of C-C bonds during depolymerization processes.
Reaction Workflow
Figure 1: Palladium-catalyzed cross-coupling workflow for synthesizing lignin dimers.
Radical Scavenging & Antioxidant Assays
In drug development, syringyl derivatives are potent antioxidants. The 4-iodo variant is used to study Substituent Effects on Radical Scavenging Activity (RSA).
-
Mechanism: The phenolic hydrogen is abstracted by free radicals (e.g., DPPH). The iodine atom exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the phenoxy radical compared to the parent syringol, providing a data point for Structure-Activity Relationship (SAR) studies.
Polymerization Modeling
Researchers use this compound to mimic the end-groups of lignin polymers. By reacting this monomer with difunctional linkers, one can synthesize linear "syringyl-only" oligomers that are soluble and analytically tractable, unlike native lignin.
Part 4: References
-
Synthesis & NMR Data : BenchChem. "this compound: Structure and Properties." Accessed 2025.[3][4] Link
-
Lignin Model Applications : Royal Society of Chemistry. "Synthesis of Lignin Model Compounds and their Applications." Organic & Biomolecular Chemistry. Link
-
Suzuki Coupling Protocol : National Institutes of Health (PubMed). "Suzuki-Miyaura coupling of halophenols." Link
-
Spectral Database : SpectraBase. "NMR Spectrum of Iodinated Phenols." Link
Sources
The Metabolic Fate of 2,6-Dimethoxyphenol and Its Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Microbial, Mammalian, and Enzymatic Transformations
Introduction
2,6-Dimethoxyphenol (2,6-DMP), also known as syringol, is a naturally occurring phenolic compound and a fundamental structural unit of syringyl lignin, a major component of hardwood. Its unique chemical structure, characterized by a hydroxyl group flanked by two methoxy groups, makes it a focal point in a variety of scientific disciplines. From its role as a key substrate in enzyme assays to its potential as a precursor for bioactive molecules and polymers, understanding the metabolic pathways of 2,6-DMP and its derivatives is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the microbial, mammalian, and enzymatic transformations of 2,6-dimethoxyphenol, detailing the key reactions, intermediates, and analytical methodologies used to elucidate these complex pathways.
Microbial Metabolism of 2,6-Dimethoxyphenol: A Journey from Polymerization to Mineralization
Microorganisms, particularly fungi and bacteria, have evolved sophisticated enzymatic machinery to degrade and transform lignin-derived compounds like 2,6-dimethoxyphenol. These metabolic routes are of significant interest for their potential applications in bioremediation, biomass valorization, and the synthesis of value-added chemicals.
Fungal Degradation: The Oxidative Power of Laccases and Peroxidases
White-rot fungi are renowned for their ability to degrade lignin, and their extracellular enzymes, primarily laccases and peroxidases, play a pivotal role in the initial transformation of 2,6-dimethoxyphenol.
The laccase-mediated oxidation of 2,6-DMP is a well-studied process, often utilized as a standard assay for laccase activity.[1] The reaction is initiated by the one-electron oxidation of the phenolic hydroxyl group, generating a phenoxy radical. This radical is resonance-stabilized, and subsequent radical-radical coupling reactions lead to the formation of various dimeric and oligomeric products. The primary product of this reaction is often the symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.[1][2][3] This dimer has been shown to possess enhanced antioxidant capacity compared to the parent monomer.[1][2]
The formation of this dimer can be influenced by reaction conditions such as the choice of solvent. For instance, in a monophasic system, acetone as a co-solvent favors the formation of the dimer, while in a biphasic system, increasing concentrations of ethyl acetate can enhance its production.[2]
Beyond dimerization, fungal enzymes can also catalyze further transformations. While complete mineralization of 2,6-dimethoxyphenol by fungi has been observed, the detailed pathways for aromatic ring cleavage are less well-defined than in bacteria.[4] However, it is understood that fungi can employ pathways analogous to bacterial systems, involving hydroxylation and subsequent ring fission to channel the breakdown products into central metabolism. Fungal degradation of aromatic compounds can involve a variety of reactions including oxidation, reduction, dealkylation, dehalogenation, and ring cleavage.[5]
Bacterial Catabolism: A Stepwise Dismantling of the Aromatic Ring
Bacteria employ a more systematic approach to the complete degradation of aromatic compounds, including 2,6-dimethoxyphenol. The catabolism of syringic acid, a derivative of syringol, has been studied in bacteria like Pseudomonas sp. NGC7, revealing a linear pathway.[6] This process typically begins with demethylation, followed by aromatic ring cleavage.
The initial step in the bacterial degradation of many methoxylated aromatic compounds is O-demethylation. This reaction is often catalyzed by monooxygenases. The resulting di- or poly-hydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes.
Bacterial dioxygenases are classified into two main types based on their mode of ring fission: intradiol and extradiol dioxygenases.[2][4] Intradiol dioxygenases cleave the aromatic ring between two adjacent hydroxyl groups, while extradiol dioxygenases cleave the ring adjacent to a hydroxyl group.[2][4] The resulting aliphatic acids are then further metabolized and enter central metabolic pathways like the Krebs cycle. For instance, the degradation of syringate can lead to the formation of pyruvate and oxaloacetate.[7]
Mammalian Metabolism: Detoxification and Excretion
In mammals, 2,6-dimethoxyphenol, like other xenobiotics, undergoes a two-phase metabolic process primarily in the liver, designed to increase its water solubility and facilitate its excretion.[8]
Phase I Metabolism: This phase involves the modification of the compound through oxidation, reduction, or hydrolysis. For phenolic compounds, cytochrome P450 enzymes can introduce additional hydroxyl groups or perform O-demethylation.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with endogenous polar molecules. For syringol and its derivatives, the most common conjugation reactions involve sulfation and glucuronidation of the phenolic hydroxyl group.[9] Studies have identified syringol sulfates as major metabolites in human urine following the consumption of smoked meats, which contain syringol.[9] These conjugated metabolites are more water-soluble and are readily eliminated from the body via urine.[9]
Key Metabolic Pathways and Intermediates
The metabolic pathways of 2,6-dimethoxyphenol are diverse and depend on the biological system involved. The following table summarizes the key transformations and the resulting products.
| Biological System | Key Enzymes/Reactions | Primary Products | Subsequent Fates |
| Fungi | Laccases, Peroxidases | 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, Oligomers, Polymers | Further oxidation, potential ring cleavage |
| Bacteria | Monooxygenases, Dioxygenases | Demethylated intermediates (e.g., pyrogallol derivatives), Ring-cleavage products (aliphatic acids) | Entry into central metabolism (e.g., Krebs cycle) |
| Mammals | Cytochrome P450s, Sulfotransferases, UDP-glucuronosyltransferases | Sulfated syringol derivatives, Glucuronidated syringol derivatives | Excretion in urine |
Experimental Methodologies for Studying 2,6-Dimethoxyphenol Metabolism
A combination of enzymatic assays, chromatographic separation, and spectroscopic techniques is essential for the comprehensive study of 2,6-dimethoxyphenol metabolism.
Laccase Activity Assay using 2,6-Dimethoxyphenol
This is a standard and widely used spectrophotometric assay to determine laccase activity.
Principle: Laccase catalyzes the oxidation of 2,6-DMP to form the colored product 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, which can be monitored by measuring the increase in absorbance at 468-470 nm.
Step-by-Step Protocol:
-
Prepare a stock solution of 2,6-dimethoxyphenol (e.g., 10 mM) in a suitable solvent like ethanol or methanol.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).
-
Set up the reaction mixture in a cuvette containing the reaction buffer and the 2,6-DMP substrate at a final concentration typically in the range of 0.1-1.0 mM.
-
Initiate the reaction by adding a small volume of the laccase-containing sample.
-
Monitor the increase in absorbance at 468 nm over time using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of the product (ε₄₆₈ ≈ 49,600 M⁻¹cm⁻¹). One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.
Metabolite Extraction from Microbial Cultures
Protocol for Extraction of Intracellular and Extracellular Metabolites:
-
Separate the microbial biomass from the culture medium by centrifugation. The supernatant contains the extracellular metabolites.
-
For extracellular metabolites: Filter the supernatant through a 0.22 µm filter to remove any remaining cells. The filtrate can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and purification of the metabolites.
-
For intracellular metabolites: Wash the cell pellet with a suitable buffer to remove any residual medium.
-
Quench the metabolism rapidly by adding a cold solvent, such as methanol chilled to -40°C, to the cell pellet. This step is crucial to halt enzymatic activity and preserve the metabolic state of the cells.
-
Lyse the cells to release the intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles in the presence of an extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Separate the cell debris by centrifugation. The supernatant containing the intracellular metabolites can then be collected for analysis.
Analytical Techniques for Metabolite Identification and Quantification
High-Performance Liquid Chromatography (HPLC):
HPLC with a Diode Array Detector (DAD) or a UV detector is a powerful technique for separating and quantifying 2,6-DMP and its derivatives.[4]
Typical HPLC-UV Protocol:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Detection: The UV detector is set to a wavelength where the compounds of interest absorb, typically around 280 nm for phenolic compounds.
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the metabolites in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is highly effective for the analysis of volatile and semi-volatile metabolites. Phenolic compounds often require derivatization to increase their volatility and thermal stability before GC-MS analysis.[10][11][12]
General GC-MS Protocol with Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen gas.
-
Perform derivatization: A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[11] This is typically done by reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Identify the metabolites by comparing their mass spectra with libraries such as the NIST mass spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown metabolites. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure of purified compounds. For example, the structure of the laccase-mediated dimer of 2,6-DMP, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been confirmed using ¹H and ¹³C NMR.
Applications and Future Perspectives
The study of 2,6-dimethoxyphenol metabolism has significant implications across various fields.
-
Bioremediation: The ability of microorganisms to degrade 2,6-DMP and other phenolic compounds is being harnessed for the cleanup of industrial wastewater and contaminated soils.[13]
-
Biocatalysis and Green Chemistry: Laccases and other enzymes involved in 2,6-DMP metabolism are being explored as "green" catalysts for the synthesis of valuable chemicals, including bioactive compounds and polymers.[14] The enzymatic polymerization of 2,6-DMP can lead to the formation of polyphenylene oxide (PPO)-type polymers with interesting material properties.
-
Drug Development: The core structure of 2,6-dimethoxyphenol and its derivatives can serve as a scaffold for the development of new therapeutic agents.[15] For instance, derivatives of syringol are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[15] The dimer 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has shown potential as an anticancer agent in lung cancer cell lines.[16]
-
Food Science: Syringol is a key component of wood smoke and contributes to the flavor and aroma of smoked foods. Understanding its metabolic fate is important for assessing the dietary intake and potential health effects of these compounds.
Conclusion
The metabolic pathways of 2,6-dimethoxyphenol derivatives are a rich and complex area of study with far-reaching implications. From the initial enzymatic oxidation and polymerization reactions to the complete catabolism by microorganisms and the detoxification processes in mammals, the journey of this simple phenolic compound highlights the intricate and versatile nature of biological systems. Continued research in this field, aided by advanced analytical techniques, will undoubtedly uncover new enzymatic reactions, metabolic pathways, and novel applications for this important molecule, paving the way for innovations in biotechnology, environmental science, and medicine.
Visualization of Key Pathways and Workflows
Caption: Overview of 2,6-dimethoxyphenol metabolic pathways.
Caption: General experimental workflow for metabolite analysis.
References
-
SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Adelakun, O. E., Kudanga, T., Green, I. R., le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(9), 1306-1314.
- Rothwell, J. A., Madrid-Gambin, F., Le-Cornet, M., Lécuyer, L., Fiolet, T., Viallon, V., ... & Scalbert, A. (2019). Syringol metabolites as new biomarkers for smoked meat intake. The American journal of clinical nutrition, 110(6), 1336-1345.
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Adelakun, O. E., Kudanga, T., Green, I. R., le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Academia.edu. Retrieved from [Link]
-
Adelakun, O. E., Kudanga, T., Green, I. R., le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Request PDF. Retrieved from [Link]
- D'Annibale, A., Leonardi, V., & Sermanni, G. G. (2010). Laccase-mediated synthesis of bioactive natural products and their analogues. Current organic chemistry, 14(10), 967-987.
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UniVOOK. (2024, April 22). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
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- Kumar, V. V., Kirupha, S. D., Periyaraman, P., & Sivanesan, S. (2021). Biotechnological and Industrial Applications of Laccase: A Review. Journal of Genetic Engineering and Biotechnology, 19(1), 1-13.
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Eawag. (n.d.). Syringate Degradation Pathway. Retrieved from [Link]
- Hidayu, A. R., & Abdullah, N. (2021).
- Kanamori, T., Inoue, H., Iwata, Y., Ohmae, Y., & Kishi, T. (2002). In vivo metabolism of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of analytical toxicology, 26(2), 61-66.
- Proestos, C., & Komaitis, M. (2013). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD) and GC-MS after silylation. Methods in molecular biology (Clifton, N.J.), 1012, 141–153.
- de Souza, A. C. C., & de Oliveira, W. P. (2016). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application.
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The Australian Wine Research Institute. (n.d.). Sensory impact of smoke exposure. Retrieved from [Link]
- He, M., & Cerniglia, C. E. (1992). Pyrene degradation by a Mycobacterium sp.: identification of ring oxidation and ring fission products. Applied and environmental microbiology, 58(8), 2556-2565.
- Kumar, S., Chander, S., & Kumar, V. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future medicinal chemistry, 11(22), 2919-2933.
- Skiba-Kurek, I., Czerwińska, M. E., & Szewczyk, A. (2021). Biological Potential of Polyphenols in the Context of Metabolic Syndrome: An Analysis of Studies on Animal Models. Nutrients, 13(11), 3922.
- Proestos, C., & Komaitis, M. (2013). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling.
- Filer, K., Majtan, J., & Majtan, V. (2022). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus)
- Kudanga, T., Nyanhongo, G. S., Guebitz, G. M., & Burton, S. (2011). Recent advancements in biotechnological applications of laccase as a multifunctional enzyme. Journal of Pure and Applied Microbiology, 5(2), 515-527.
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Wang, L., Li, J., & Wang, J. (2019). Biodegradation of Lignin Monomers Vanillic, p-Coumaric, and Syringic Acid by the Bacterial Strain, Sphingobacterium sp. HY-H. Request PDF. Retrieved from [Link]
- Kudanga, T., Nyanhongo, G. S., Guebitz, G. M., & Burton, S. G. (2011). Potential applications of laccase-mediated coupling and grafting reactions: a review. Enzyme and microbial technology, 48(3), 195-208.
- Kamimura, N., Takahashi, K., Mori, K., Araki, T., Fujita, M., Higuchi, Y., & Masai, E. (2019). Catabolic System of Syringic Acid, a Key Intermediate of Lignin-Derived Aromatic Compounds, via a Novel Linear Pathway in Pseudomonas sp. NGC7. Applied and environmental microbiology, 85(14), e00557-19.
- Rubió, L., Valls, R. M., Macià, A., Pedret, A., Giralt, M., Romero, M. P., ... & Solà, R. (2014). Phenol metabolites (phase I, phase II) proposed as intake biomarkers of virgin olive oil. British journal of nutrition, 111(6), 969-977.
- Liu, X., Che, Q., & Li, D. (2022). Diverse Secondary Metabolites from the Coral-Derived Fungus Aspergillus hiratsukae SCSIO 5Bn1003. Marine drugs, 20(2), 133.
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ResearchGate. (n.d.). Eugenol derivatives as future potential drugs. Retrieved from [Link]
- Stoyanov, S., Kolev, T., & Petkov, I. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 22.
- Di Meo, F., & Di Pardo, A. (2019). In vivo formed metabolites of polyphenols and their biological efficacy. Current opinion in food science, 30, 89-95.
- Sharma, P., & Pandey, A. (2021).
-
March, J. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]
-
Filer, K., Majtan, J., & Majtan, V. (2022). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids. ResearchGate. Retrieved from [Link]
- Polak, J., & Jarosz-Wilkołazka, A. (2012). Laccase as a useful biotechnological tool in the synthesis of biologically active compounds. Postepy higieny i medycyny doswiadczalnej (Online), 66, 918-926.
- Piegat, A., Gradys, A., & Janeczko, T. (2022). Enzymatic Synthesis and Antimicrobial Activity of Oligomer Analogues of Medicinal Biopolymers from Comfrey and Other Species of the Boraginaceae Family. Pharmaceutics, 14(1), 115.
- Papoti, V. T., & Tsimidou, M. Z. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Foods, 10(9), 2125.
- Kostrzewa, M., & Chmiel, T. (2018). Fungal metabolism of naphthoflavones. Effect of substitution in the B-ring. Fitoterapia, 127, 129-135.
- Thevis, M., & Schänzer, W. (2005). Metabolic pathways of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Drug metabolism and disposition, 33(7), 985-992.
- Proestos, C., & Komaitis, M. (2013). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling.
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- 4. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catabolic System of Syringic Acid, a Key Intermediate of Lignin-Derived Aromatic Compounds, via a Novel Linear Pathway in Pseudomonas sp. NGC7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syringate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Pyrene degradation by a Mycobacterium sp.: identification of ring oxidation and ring fission products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syringol metabolites as new biomarkers for smoked meat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Hazards of Iodinated Phenolic Compounds: A Critical Guide to SDS Interpretation and Risk Management
Introduction: The Deceptive Stability of the C-I Bond
In the realm of medicinal chemistry and contrast media development, iodinated phenolic compounds (e.g., 2-iodophenol, 2,4,6-triiodophenol, and iodinated tyrosine derivatives) occupy a critical utility space. However, standard Safety Data Sheets (SDS) often fail to capture the dynamic nature of these reagents. While a generic SDS will list "Skin Irritation" and "Acute Toxicity," it rarely elucidates the photochemical fragility of the Carbon-Iodine (C-I) bond or the specific endocrine-disrupting potential of the liberated iodine species.
This guide moves beyond the static PDF to provide a dynamic risk management framework. It focuses on the causality of hazard —specifically, how the weak C-I bond dictates storage, handling, and emergency response.
Part 1: Chemical Stability & Reactivity (The Root Hazard)
The primary safety paradox of iodinated phenols is that they are often stable solids in the dark but become reactive radical generators under ambient light.
The Photolytic Mechanism
Unlike chlorinated or fluorinated analogs, the C-I bond energy is relatively low (~240 kJ/mol vs. ~340 kJ/mol for C-Cl). Exposure to UV or even bright visible light induces homolytic cleavage, generating a phenoxy radical and a reactive iodine radical. This degradation compromises experimental purity and creates a secondary toxicological hazard (free iodine).
Visualizing the Degradation Pathway:
Figure 1: The photolytic degradation pathway of iodinated phenols. Note the generation of free iodine (
Part 2: Toxicological Nuances (Thyroid & Systemic)[1]
Standard SDSs often categorize iodinated phenols similarly to their parent compound, phenol. However, the iodine substitution introduces specific endocrine toxicity that requires distinct medical surveillance.
Comparative Toxicity Data
While phenol is a direct protein denaturant and neurotoxin, iodinated derivatives act as "chemical mimics" to thyroid hormones (T3/T4), potentially disrupting the hypothalamic-pituitary-thyroid (HPT) axis.
| Feature | Phenol (Parent) | 2-Iodophenol | 2,4,6-Triiodophenol (TBP) |
| Primary Acute Hazard | Corrosive (Chemical Burns) | Irritant / Harmful | Irritant / Harmful |
| Systemic Target | CNS, Kidneys, Liver | Thyroid Gland , Respiratory | Thyroid (Endocrine Disruptor) |
| Mechanism | Protein denaturation | Uncoupling of OxPhos + Iodine release | Transthyretin (TTR) binding competition |
| GHS Classification | H301 (Toxic if swallowed) | H302 (Harmful if swallowed) | H351 (Suspected Carcinogen - varying by jurisdiction) |
| Warning Sign | White necrosis on skin | Yellow/Brown staining (Iodine release) | Yellow/Brown staining |
Expert Insight: 2,4,6-Triiodophenol (TBP) is structurally similar to thyroxine.[1] Research indicates it can compete with T4 for binding to transthyretin, potentially altering circulating hormone levels [1]. This is a chronic risk not immediately obvious from a standard "Acute Toxicity" label.
Part 3: Advanced Handling Protocols (The "Amber Workflow")
To mitigate the risks identified above, we implement the Amber Workflow . This protocol is self-validating: if you see yellow discoloration, the protocol has failed.
Storage & Weighing
-
Requirement: Amber glass vials with PTFE-lined caps.
-
Protocol: Store at 2-8°C. Allow to equilibrate to room temperature before opening to prevent condensation (water accelerates hydrolysis).
-
Self-Validation: Inspect the solid. It should be off-white or beige. Dark brown or sticky solids indicate significant decomposition and free iodine presence.
Solvent Selection & PPE
-
The Solvent Trap: Iodinated phenols are often dissolved in DCM (Dichloromethane) or Chloroform.
-
Glove Permeation: Standard nitrile gloves degrade in <5 minutes against DCM.
-
Mandatory PPE:
-
Primary: Silver Shield (Laminate) gloves or Viton.
-
Secondary: Double-gloving (Nitrile over Laminate) to improve dexterity.
-
Respiratory: Work strictly within a fume hood to capture volatile iodine species.
-
Part 4: Emergency Response (Iodine Neutralization)
If a spill occurs, the standard "absorb with vermiculite" instruction is insufficient because it does not neutralize the liberated iodine.
The Thiosulfate Protocol
We utilize a redox reaction to convert toxic, volatile elemental iodine (
Reaction:
Spill Response Workflow:
Figure 2: Decision tree for managing spills of iodinated phenolic compounds. The color change serves as the visual endpoint for neutralization.
Part 5: Waste Management & Regulatory Compliance
Disposal of iodinated compounds requires strict segregation due to the "Halogen Rule."
-
Segregation: Never mix iodinated waste with general organic solvents (acetone, ethanol). Halogens interfere with the fuel blending incineration process used for general organics.
-
Labeling: Waste containers must be explicitly labeled "HALOGENATED SOLVENT WASTE."
-
Acidification Risk: Do not mix with strong acids. Acidification of waste containing iodide (
) can reverse the neutralization, regenerating elemental iodine gas ( ).
References
-
National Institutes of Health (PubChem). 2-Iodophenol (CID 10784) Safety Summary. GHS Classifications and Hazard Statements.[2] [Link]
-
Royal Society of Chemistry. Thiosulfate and Iodine Titrations. Mechanistic basis for the neutralization protocol. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Using 4-Iodo-2,6-dimethoxyphenol
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Introduction: The Strategic Importance of Substituted Biphenols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The biaryl motif, in particular, is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural and synthetic products.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of 4-Iodo-2,6-dimethoxyphenol as a substrate in Suzuki-Miyaura cross-coupling reactions. This particular substrate presents both unique opportunities and challenges due to its electron-rich nature and the presence of a phenolic hydroxyl group. The methoxy groups at the 2 and 6 positions make 2,6-dimethoxyphenol (syringol) and its derivatives valuable intermediates in organic synthesis.[6][7] The resulting hydroxylated and methoxylated biphenyl structures are of significant interest for their potential antioxidant and other biological activities.[8][9][10]
This document will delve into the mechanistic nuances of the reaction, provide a robust and validated protocol, and offer practical insights into overcoming common challenges associated with this class of substrates.
Mechanistic Considerations: Navigating the Catalytic Cycle with a Phenolic Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] Understanding how the specific characteristics of this compound influence each step is crucial for reaction optimization.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species.[11][13] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[14] The electron-donating methoxy groups on the phenyl ring of this compound can make the C-I bond slightly less susceptible to oxidative addition compared to electron-deficient aryl iodides.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center.[12] A base is essential for this process, as it activates the boronic acid to form a more nucleophilic boronate species.[2][15][16] The choice of base is critical, especially with a phenolic substrate, as it can also deprotonate the hydroxyl group. While this deprotonation can potentially interfere with the catalytic cycle, careful selection of a suitable base can mitigate this issue.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the desired biaryl product and regenerate the Pd(0) catalyst.[13][17] This step is typically facile and irreversible.
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for purity and potential for protodeboronation. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | Air-sensitive; handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely powdered and dried before use. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | In-house | For workup. | |
| Brine | In-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add finely powdered, anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent mixture of toluene (8 mL) and deionized water (2 mL) to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Field-Proven Insights: Troubleshooting and Optimization
The success of the Suzuki-Miyaura coupling with this compound often hinges on careful control of several key parameters.
Catalyst and Ligand Selection
While various palladium sources can be effective, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) is often a good starting point for challenging substrates.[15][18] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition. For particularly hindered or electron-rich coupling partners, more specialized ligands like SPhos or XPhos may offer improved performance.
The Critical Role of the Base
The choice of base is paramount.[16] Inorganic bases are commonly employed.[16] While strong bases like NaOH or NaOMe can be effective, they can also lead to side reactions with the phenolic hydroxyl group.[11] Weaker bases like K₂CO₃ can be a good alternative, especially when using more reactive boronic acids.[19][20] For many systems involving phenolic substrates, potassium phosphate (K₃PO₄) provides an excellent balance of reactivity and selectivity.[20] The use of fluoride bases like KF can also be beneficial, particularly if the starting materials are sensitive to stronger bases.[15]
Solvent Systems and Temperature
A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions.[11][21] The water aids in the dissolution of the inorganic base and facilitates the transmetalation step. Toluene or 1,4-dioxane are common organic solvents. The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions such as protodeboronation of the boronic acid.[22]
Common Side Reactions and Mitigation Strategies
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using a minimal excess of the boronic acid, ensuring anhydrous conditions (where appropriate for the chosen base), and avoiding unnecessarily high reaction temperatures or prolonged reaction times.[22]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[12] Thoroughly degassing the reaction mixture and using an appropriate ligand can suppress this side reaction.
-
Dehalogenation: The starting aryl iodide can be reduced to the corresponding arene. This is often a minor pathway but can become significant with certain catalyst systems or in the presence of hydride sources.[12]
Conclusion: Enabling Access to Valuable Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling of this compound provides a powerful route to synthesize highly functionalized biaryl compounds that are of significant interest in drug discovery and materials science.[5][20][23] By understanding the key mechanistic principles and carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and base, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation, paving the way for the development of novel molecules with promising biological and physical properties.
References
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Accessed February 3, 2026. [Link]
-
Clark, J. H., Farmer, T. J., Ingram, I. D. V., Lie, Y., & North, M. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18236–18243. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. ResearchGate. Accessed February 3, 2026. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 11(16), 3686–3689. [Link]
-
ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Accessed February 3, 2026. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. European Journal of Organic Chemistry, 2011(15), 2735–2758. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed February 3, 2026. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 3, 2026. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Myers. Accessed February 3, 2026. [Link]
-
Wikipedia. (2024, January 23). Suzuki reaction. In Wikipedia. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
da Silva, A. F., & de Souza, R. O. M. A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Garg, N. K. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 25(1), 193. [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
UniVOOK. (2024, April 22). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. UniVOOK. [Link]
-
Nolan, S. P., & Organ, M. G. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(34), 7118–7123. [Link]
- Google Patents. (2017). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
-
Buchwald, S. L., & Fu, G. C. (2014). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions, 43(42), 15777–15785. [Link]
-
Organ, M. G. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2465–2475. [Link]
-
Ghorbani-Vaghei, R., & Alavinia, S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2315–2325. [Link]
-
Evanno, L., & Pucheault, M. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 9(11), 903. [Link]
-
ResearchGate. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Request PDF. ResearchGate. Accessed February 3, 2026. [Link]
-
ResearchGate. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. Accessed February 3, 2026. [Link]
-
Academia.edu. Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Academia.edu. Accessed February 3, 2026. [Link]
-
ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF. ResearchGate. Accessed February 3, 2026. [Link]
-
Gaunt, M. J. (2019). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Journal of the American Chemical Society, 141(49), 19235–19240. [Link]
-
Obafemi, T. O., & Ola-Davies, O. E. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Drug Design, Development and Therapy, 13, 4047–4057. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of Bioactive Biaryl Scaffolds from 4-Iodosyringol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the synthesis of biaryl compounds utilizing 4-iodosyringol, a readily available synthon derivable from lignin, a renewable biomass source. We focus on robust and versatile palladium-catalyzed cross-coupling methodologies, primarily the Suzuki-Miyaura and Stille couplings, offering field-proven insights into reaction setup, mechanistic considerations, and optimization strategies. The protocols are designed to be self-validating, providing researchers with a reliable foundation for accessing a diverse range of functionalized biaryl compounds for downstream applications in drug discovery and development.
Introduction: The Strategic Importance of 4-Iodosyringol in Biaryl Synthesis
Biaryl structures are integral to a vast array of biologically active molecules, where the torsional angle (dihedral angle) between the two aromatic rings is often critical for binding to target proteins and eliciting a pharmacological response.[1] The development of efficient methods to construct these C(sp²)-C(sp²) bonds is therefore a cornerstone of modern organic synthesis.[3]
4-Iodosyringol (4-iodo-2,6-dimethoxyphenol) represents a particularly valuable starting material. Its key advantages include:
-
Renewable Origin: It can be derived from syringol, a primary degradation product of lignin, positioning it as a sustainable chemical feedstock.
-
High Reactivity: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of palladium-catalyzed cycles, allowing for milder reaction conditions.[4]
-
Functional Handles: The presence of a phenolic hydroxyl and two methoxy groups provides sites for further functionalization, enabling the generation of complex molecular libraries. The electron-donating nature of these groups also activates the ring, influencing the efficiency of the coupling reaction.
This document serves as a senior application scientist's guide to leveraging 4-iodosyringol for the synthesis of diverse biaryl compounds.
Foundational Strategy: Palladium-Catalyzed Cross-Coupling
The most powerful and widely used methods for biaryl synthesis are palladium-catalyzed cross-coupling reactions.[4][5] These reactions share a common mechanistic framework, proceeding via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of 4-iodosyringol, forming an organopalladium(II) complex.[4][7]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Below, we detail the practical application of the two most prominent examples of this chemistry: the Suzuki-Miyaura and Stille couplings.
Caption: General workflow for palladium-catalyzed biaryl synthesis.
Protocol I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[10][11]
Mechanistic Rationale
The key distinguishing feature of the Suzuki coupling is the role of the base.[9] The base (e.g., K₂CO₃, CsF, K₃PO₄) activates the organoboron species, typically a boronic acid or ester, by forming a more nucleophilic "ate" complex.[9][12] This boronate complex readily undergoes transmetalation with the Pd(II)-aryl intermediate, which is the rate-limiting step in many cases. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 4-iodosyringol with a representative arylboronic acid.
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a Teflon-sealed cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
TLC plates for reaction monitoring
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Iodosyringol | 280.04 | 1.0 | 1.0 | 280 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ (anhydrous) | 138.21 | 3.0 | 3.0 | 415 mg |
| Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodosyringol (280 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and palladium(0) tetrakis(triphenylphosphine) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent should be degassed by bubbling with inert gas for 20-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.[14]
-
Workup: Once the 4-iodosyringol is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[13]
Protocol II: The Stille Coupling
The Stille coupling offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.[15] It involves the reaction of an organohalide with an organostannane reagent. While highly effective, a significant drawback is the high toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product.[16][17]
Mechanistic Rationale
Unlike the Suzuki coupling, the Stille reaction does not require a base for activation.[9] The transmetalation step proceeds directly between the organostannane and the Pd(II)-aryl complex.[16] The reaction is often performed under anhydrous conditions. The choice of ligand can significantly impact the reaction rate and yield, with phosphine ligands like triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) being common.
Caption: Catalytic cycle of the Stille cross-coupling.
Detailed Experimental Protocol
This protocol provides a general method for the Stille coupling of 4-iodosyringol.
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Iodosyringol | 280.04 | 1.0 | 1.0 | 280 mg |
| Aryl-tributylstannane | - | 1.1 | 1.1 | Varies |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Anhydrous Toluene | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-iodosyringol (280 mg, 1.0 mmol), the aryl-tributylstannane (1.1 mmol), and bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) in an oil bath with vigorous stirring.
-
Monitoring: Follow the reaction's progress via TLC or GC until the starting iodide is consumed (typically 6-24 hours).[17]
-
Workup: Cool the reaction to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1-2 hours. This precipitates the tributyltin fluoride, which can be removed by filtration.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired biaryl compound.
Alternative Methodologies: A Brief Overview
While Suzuki and Stille couplings are the workhorses for this transformation, other methods may be considered.
-
Heck Reaction: Couples 4-iodosyringol with an alkene to form a stilbene-type structure. This is not a direct biaryl synthesis but is invaluable for creating vinyl-bridged aromatic systems. The reaction typically requires a palladium catalyst and a base.[18][19][20]
-
Ullmann Reaction: A classical, copper-catalyzed method for forming biaryl bonds.[21] Traditional Ullmann conditions require harsh temperatures (>200 °C) and stoichiometric copper.[22] Modern, ligand-assisted protocols have enabled milder conditions, but it is generally less versatile and functional-group tolerant than palladium-catalyzed methods for complex molecule synthesis.[23]
Summary and Method Selection
The choice between Suzuki and Stille coupling depends on several factors, summarized below.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Organoboronic acids/esters | Organostannanes |
| Toxicity | Low | High (Tin reagents are toxic) |
| Byproduct Removal | Generally easy (water-soluble) | Difficult (Requires specific workup) |
| Reaction Conditions | Mild, requires base | Mild to moderate, anhydrous |
| Functional Groups | Excellent tolerance | Good tolerance |
| Reagent Availability | Very wide commercial availability | Wide availability, but less diverse |
| Primary Choice For | Most applications, especially in pharma | Cases where boronic acids are unstable |
For most applications in drug discovery, the Suzuki-Miyaura coupling is the method of choice due to its operational simplicity, high functional group compatibility, and the significantly lower toxicity profile of its reagents and byproducts.[10]
References
-
ResearchGate. (n.d.). Synthesis of Biaryls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]
-
Hassan, W., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 139-152. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid. Retrieved from [Link]
-
ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
PubMed. (2025). Biaryl coupling reactions catalyzed by cytochrome P450s. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous methods of preparing biaryls from aryl iodides. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
YouTube. (2020). Stille Coupling Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2017). A General and Efficient Method for the Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds. Retrieved from [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. (n.d.). Retrieved from [Link]
-
Myers Research Group. (n.d.). The Stille Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
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Application Notes & Protocols: Sonogashira Coupling of Electron-Rich Aryl Iodides
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] While the reaction is generally robust, the coupling of electron-rich aryl halides, particularly iodides, presents a significant challenge due to their lower reactivity towards the initial oxidative addition step in the catalytic cycle. This application note provides an in-depth guide to understanding and overcoming these challenges. It details optimized protocols, discusses the rationale behind the selection of catalysts, ligands, and reaction conditions, and offers a comprehensive troubleshooting guide for researchers in synthetic chemistry and drug development.
Mechanistic Insights & The Challenge of Electron-Rich Substrates
The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium complex and a copper(I) salt.[2][3][4] The reaction proceeds through two interconnected catalytic cycles as illustrated below.
The Catalytic Cycles
The generally accepted mechanism involves a palladium cycle and a copper cycle:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst.[3]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1][5] This intermediate is more nucleophilic than the deprotonated alkyne alone, facilitating the transmetalation step with the palladium complex.[1]
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Application Note & Protocol: Laccase-Mediated Dimerization of 2,6-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Harnessing Laccase for Controlled Phenolic Coupling
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidases that catalyze the oxidation of a wide array of phenolic and non-phenolic compounds, making them powerful tools in biocatalysis.[1] Their ability to use molecular oxygen as the final electron acceptor, producing only water as a byproduct, positions them as green and sustainable catalysts for organic synthesis.[1][2] This guide focuses on a specific, high-value application: the laccase-mediated oxidative dimerization of 2,6-dimethoxyphenol (2,6-DMP).
2,6-DMP is a common lignin-derived phenolic compound and a standard substrate for assaying laccase activity.[2][3] Its oxidation by laccase, however, is not merely a colorimetric indicator but a gateway to synthesizing valuable dimeric structures. The primary product of this reaction is typically the symmetrical C-C coupled dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a molecule with enhanced antioxidant properties compared to its monomeric precursor.[4] This application note provides a deep dive into the reaction mechanism, optimal conditions, and detailed protocols for both the synthesis and characterization of these dimers, offering a robust framework for researchers exploring phenolic valorization and the development of novel bioactive compounds.
The "Why": Mechanistic Insights into Laccase-Catalyzed Dimerization
Understanding the underlying mechanism is critical for optimizing the reaction and controlling product formation. The laccase-catalyzed oxidation of 2,6-DMP is not a direct enzymatic coupling but a radical-mediated process. The causality of the experimental choices described later is rooted in controlling this radical pathway.
-
Single-Electron Oxidation: The process begins at the T1 copper site within the laccase active center. The enzyme abstracts a single electron from the phenolic hydroxyl group of 2,6-DMP.[3]
-
Phenoxy Radical Formation: This electron abstraction generates a highly reactive phenoxy radical species.
-
Resonance Stabilization: The unpaired electron on the phenoxy radical is not localized; it delocalizes across the aromatic ring, leading to resonance stabilization. This results in significant radical character at the para-position (C4).[3]
-
Radical-Radical Coupling: Two of these para-radical species then undergo a non-enzymatic recombination (dimerization) to form a stable C-C bond, yielding the primary product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.[3][4]
The reaction's specificity and yield are thus a function of both the enzyme's efficiency in generating radicals and the inherent reactivity of the radicals themselves. While the C-C dimer is predominant, other minor products resulting from C-O coupling can also form depending on reaction conditions like pH and solvent.[2]
Caption: Laccase-mediated oxidation of 2,6-DMP to its dimer.
Part 1: Optimizing the Reaction Environment
The efficiency and selectivity of the dimerization are highly dependent on key reaction parameters. These must be empirically validated for any new laccase source, but the following provides an authoritative starting point based on published data.
Critical Parameter Overview
| Parameter | Typical Range | Rationale & Expert Insight |
| pH | 4.0 - 6.5 | The optimal pH is a trade-off. Laccase activity on phenolic substrates is often highest in the acidic range (pH 4.5-5.0)[5][6]. However, the stability of the phenoxy radical and the potential for non-specific side reactions are also pH-dependent. Starting at pH 5.0 is a robust choice. |
| Temperature | 25 - 50 °C | While some laccases can tolerate higher temperatures, prolonged incubation above 50°C can lead to denaturation and loss of activity.[6] An initial temperature of 30-35°C is recommended to balance reaction rate and enzyme stability. |
| Substrate Conc. (2,6-DMP) | 1 - 10 mM | Higher concentrations can lead to substrate inhibition or product precipitation. A starting concentration of 2-5 mM is advisable for initial trials. |
| Enzyme Loading | 0.1 - 2.0 U/mL | This is highly dependent on the specific activity of the laccase preparation. The goal is to achieve significant conversion within a reasonable timeframe (e.g., 4-24 hours) without excessive enzyme cost. |
| Solvent System | Aqueous Buffer | For initial synthesis, a simple aqueous buffer (e.g., citrate-phosphate) is sufficient.[5] For improving solubility and potentially altering product distribution, organic co-solvents like acetone or biphasic systems with ethyl acetate can be explored.[4] |
Part 2: Experimental Protocols
These protocols provide a self-validating system, including a standard laccase activity assay to ensure your biocatalyst is active before proceeding to the main synthesis.
Protocol 2.1: Standard Laccase Activity Assay
Principle: This spectrophotometric assay quantifies laccase activity by measuring the initial rate of 2,6-DMP oxidation to its colored product, 3,3',5,5'-tetramethoxydiphenoquinone, which has a strong absorbance at 468 nm.[5][7]
Materials:
-
Laccase enzyme solution of unknown activity
-
2,6-Dimethoxyphenol (2,6-DMP)
-
Citrate-Phosphate Buffer (100 mM, pH 4.5)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare 2,6-DMP Stock Solution: Prepare a 10 mM stock solution of 2,6-DMP in the citrate-phosphate buffer.
-
Set up the Reaction Mixture: In a 1 mL cuvette, combine:
-
880 µL of 100 mM Citrate-Phosphate Buffer (pH 4.5)
-
100 µL of 10 mM 2,6-DMP stock solution (for a final concentration of 1 mM)
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of the laccase enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the absorbance.
-
Measure Absorbance: Record the change in absorbance at 468 nm (A468) over 3-5 minutes, taking readings every 15-30 seconds.
-
Calculate Activity: Determine the initial linear rate of reaction (ΔA468/min). One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of 2,6-DMP per minute.
-
Activity (U/mL) = (ΔA468 / min) / (ε * l) * V_total / V_enzyme * 1000
-
Where:
-
ε (molar extinction coefficient for the product) = 49.6 mM⁻¹cm⁻¹[5]
-
l (path length of the cuvette) = 1 cm
-
V_total = Total reaction volume (1 mL)
-
V_enzyme = Volume of enzyme solution added (0.02 mL)
-
-
Protocol 2.2: Preparative Synthesis of 2,6-DMP Dimers
Objective: To synthesize and isolate the dimeric products from the laccase-mediated oxidation of 2,6-DMP.
Caption: Experimental workflow for the synthesis of 2,6-DMP dimers.
Materials:
-
Laccase preparation (activity previously determined)
-
2,6-Dimethoxyphenol (2,6-DMP)
-
100 mM Citrate-Phosphate Buffer (pH 5.0)
-
Ethyl Acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve Substrate: In a suitable flask, dissolve 2,6-DMP in the pH 5.0 citrate-phosphate buffer to a final concentration of 5 mM. For a 50 mL reaction, this would be 38.5 mg of 2,6-DMP.
-
Add Enzyme: Add the laccase enzyme to the reaction mixture to achieve a final activity of 1.0 U/mL. For a 50 mL reaction, this would be 50 U of laccase.
-
Incubate: Seal the flask and place it in a shaking incubator at 30°C for 24 hours. The solution will likely change color as the reaction progresses.
-
Reaction Quenching & Extraction:
-
After 24 hours, stop the reaction by adding an equal volume of ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Extract the aqueous layer two more times with 50 mL of ethyl acetate each time.
-
Combine all organic extracts.
-
-
Wash and Dry:
-
Wash the combined organic phase with 50 mL of brine to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
-
Concentrate: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which will likely be a solid or viscous oil.
-
Analysis: The crude product is now ready for analysis by HPLC, LC-MS, and NMR to confirm its identity and purity.
Protocol 2.3: HPLC Analysis of Reaction Products
Objective: To separate and quantify the remaining substrate (2,6-DMP) and the formed dimeric products.
Instrumentation & Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Samples: Dissolve a small amount of the crude product from Protocol 2.2 in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Prepare Standards: Prepare standard solutions of 2,6-DMP in acetonitrile at known concentrations (e.g., 0.01, 0.05, 0.1 mg/mL) to create a calibration curve for quantifying the remaining substrate.
-
Run Analysis: Inject the standards and the sample onto the HPLC system using the conditions described above.
-
Data Interpretation:
-
2,6-DMP will be an early-eluting peak.
-
The dimer, being more nonpolar, will have a longer retention time.
-
The identity of the peaks can be confirmed by collecting fractions and analyzing by mass spectrometry (LC-MS) or by comparing to a purified standard if available. Mass spectrometry should show a primary ion corresponding to the dimer's mass (m/z [M-H]⁻ of ~305.1).[4]
-
Trustworthiness: A Self-Validating System
The protocols are designed to be internally consistent. By first quantifying your enzyme's activity with the specific substrate (Protocol 2.1), you establish a baseline for performance. This allows you to proceed to the preparative synthesis (Protocol 2.2) with a known quantity of catalytic power, making the experiment more reproducible. Finally, the analytical method (Protocol 2.3) provides direct feedback on the outcome of the synthesis, allowing for rational adjustments to reaction time, enzyme loading, or other parameters in subsequent experiments. This iterative cycle of assay, synthesis, and analysis forms the core of a trustworthy and scientifically rigorous workflow.
References
-
Osińska-Jarosz, U., et al. (2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry. Available at: [Link]
-
Mattos, G. J., et al. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Proposed redox mechanism for laccase-catalyzed oxidation of 2,6-dimethoxyphenol. ResearchGate. Available at: [Link]
-
Paz-Cristobal, M., et al. (n.d.). Laccase activity determined as oxidation of (n) 2,6-DMP or. ResearchGate. Available at: [Link]
-
Edens, W. A., et al. (1999). Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici. Applied and Environmental Microbiology. Available at: [Link]
-
ResearchGate. (n.d.). The optimum temperature and pH for laccase activity of KS1025A strain enzyme. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the laccase-catalyzed oxidation of... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. ResearchGate. Available at: [Link]
-
Sheeja, T. K., & Murugesan, K. (2016). Screening of Potent Laccase Producing Organisms Based on the Oxidation Pattern of Different Phenolic Substrates. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Morsy, S. A. G. Z. (2021). Is it possible to prepare standard curves of 2,6-DMP, ABTS and SGZ for laccase enzyme activity assay? ResearchGate. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Iodo-2,6-dimethoxyphenol as a Versatile Intermediate for Novel Radical Scavenger Synthesis
Introduction: The Quest for Potent Radical Scavengers and the Role of Phenolic Intermediates
In the fields of medicinal chemistry, materials science, and food chemistry, the battle against oxidative stress is a constant priority. Oxidative stress, mediated by an overabundance of free radicals, is implicated in a vast array of pathological conditions and material degradation. Radical scavengers, or antioxidants, are crucial molecules that can neutralize these reactive species, thereby mitigating their damaging effects. Phenolic compounds are a well-established class of antioxidants, renowned for their ability to donate a hydrogen atom from their hydroxyl group to quench free radicals.[1][2]
This guide focuses on 4-Iodo-2,6-dimethoxyphenol , a unique phenolic compound that, while not extensively studied for its intrinsic radical scavenging activity, presents immense potential as a versatile synthetic intermediate for the development of novel and potent radical scavengers. Its structure, featuring a reactive iodinated aromatic ring and strategically positioned methoxy groups, makes it an ideal scaffold for chemical modification and the creation of a diverse library of antioxidant compounds.[3] We will explore the chemical rationale behind its potential applications, provide detailed protocols for its synthesis and subsequent use in creating new chemical entities, and offer methods for evaluating the efficacy of these newly synthesized compounds.
Chemical Profile and Synthetic Accessibility of this compound
This compound is a halogenated derivative of 2,6-dimethoxyphenol (syringol). The key structural features that underpin its utility as a synthetic intermediate are:
-
The Phenolic Hydroxyl Group: This is the primary site for radical scavenging activity. The hydrogen atom of this group can be donated to a free radical, thus neutralizing it.
-
The Iodine Substituent: Located at the para-position, the iodine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of functional groups to the aromatic ring, enabling the fine-tuning of the molecule's properties.
-
The Methoxy Groups: Positioned ortho to the hydroxyl group, these electron-donating groups can influence the reactivity of the phenolic hydroxyl and the aromatic ring.
The synthesis of this compound is typically achieved through the direct iodination of 2,6-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution at the para-position.[3]
Protocol 1: Synthesis of this compound
This protocol describes a general method for the iodination of 2,6-dimethoxyphenol.
Materials:
-
2,6-Dimethoxyphenol (Syringol)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution: In a round bottom flask, dissolve 2,6-dimethoxyphenol and a catalytic amount of sodium iodide in ethanol.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Iodination: Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine and sodium hypochlorite. The disappearance of the iodine color indicates the completion of quenching.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Hypothesized Radical Scavenging Mechanism of Phenolic Compounds
While direct experimental data on the radical scavenging activity of this compound is limited, its phenolic structure strongly suggests it can act as a radical scavenger. The primary mechanism for radical scavenging by phenolic compounds is through hydrogen atom transfer (HAT).[2][4]
In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical. The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's efficacy.
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by a phenolic compound.
Application as a Synthetic Intermediate: Designing Novel Radical Scavengers
The true strength of this compound lies in its potential as a building block for more complex and potentially more potent antioxidants. The presence of the iodine atom allows for the introduction of various substituents at the 4-position via well-established cross-coupling reactions. This strategic modification can enhance the radical scavenging activity through several mechanisms:
-
Increased Resonance Stabilization: Introducing electron-donating groups can further stabilize the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable.
-
Improved Solubility: Modifying the molecule can alter its solubility, allowing it to function in different biological or chemical environments.
-
Synergistic Effects: Coupling with other known antioxidant moieties can lead to synergistic effects, where the combined antioxidant activity is greater than the sum of the individual components.
Below is a representative workflow for utilizing this compound in the synthesis of a novel antioxidant.
Caption: Workflow for the synthesis and evaluation of novel radical scavengers.
Protocol 2: In Vitro Evaluation of Radical Scavenging Activity using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to screen the radical scavenging activity of chemical compounds.[5] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow diphenylpicrylhydrazine by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., this compound or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. From this stock, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Protocol:
-
Add 20 µL of the sample or standard to each well of the 96-well plate.
-
Add 200 µL of the freshly prepared DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 3-5 minutes.
-
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
| Compound | IC₅₀ (µg/mL) |
| Ascorbic Acid (Control) | 8.5 |
| This compound | 45.2 |
| Derivative A | 22.8 |
| Derivative B | 15.3 |
Note: The data in the table is for illustrative purposes only.
Protocol 3: In Vitro Evaluation of Radical Scavenging Activity using the ABTS Assay
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method for assessing antioxidant activity.[7] It is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺ radical.[7]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add 5 µL of the standards and samples to each well.
-
Add 200 µL of the ABTS working solution to each well.
-
Mix and incubate the plate at room temperature for 5 minutes.
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.[7]
-
Data Analysis: Determine the IC₅₀ value as described in the DPPH assay protocol.
| Compound | IC₅₀ (µg/mL) |
| Trolox (Control) | 6.2 |
| This compound | 38.9 |
| Derivative A | 19.5 |
| Derivative B | 12.1 |
Note: The data in the table is for illustrative purposes only.
Conclusion and Future Directions
This compound is a highly valuable and versatile intermediate in the design and synthesis of novel radical scavengers. While its intrinsic antioxidant activity warrants further investigation, its true potential is realized when it is employed as a scaffold for creating new chemical entities with enhanced radical scavenging properties. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, modify, and evaluate the antioxidant potential of compounds derived from this promising intermediate. Future research should focus on exploring a wide range of cross-coupling partners to generate a diverse library of derivatives and to establish a clear structure-activity relationship that will guide the rational design of the next generation of potent antioxidants.
References
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]
-
Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]
-
MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]
-
ResearchGate. Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. [Link]
-
PubMed. Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil. [Link]
-
ResearchGate. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. [Link]
-
PubMed. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]
-
PMC. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
- Google Patents.
-
ECN. Iodination of phenol. [Link]
-
PMC. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]
-
Zen-Bio. ABTS Antioxidant Assay Kit. [Link]
-
ACS Publications. Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. [Link]
-
PMC. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]
-
ResearchGate. Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
PubMed Central. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
ResearchGate. Radical scavenging mechanism of phenol carboxylic acids: reaction of protocatechuic esters. [Link]
-
ResearchGate. Radical scavenging and antioxidant activities of phenols, enols and anilines. [Link]
-
Scribd. ABTS Radical Scavenging Assay Method. [Link]
-
YouTube. Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. This compound | 106465-03-6 | Benchchem [benchchem.com]
- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iodination of 2,6-Dimethoxyphenol
Welcome to the technical support guide for the iodination of 2,6-dimethoxyphenol (syringol). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide field-proven solutions, and explain the underlying chemical principles to empower you to optimize your reaction yields and purity.
Part A: Troubleshooting Guide
This section addresses specific issues encountered during the iodination of 2,6-dimethoxyphenol, presented in a question-and-answer format.
Issue 1: My yield of 4-iodo-2,6-dimethoxyphenol is significantly lower than expected.
Low yield is the most common issue, often stemming from several factors related to the reaction equilibrium, reagent stability, or side reactions.
Potential Cause 1: Incomplete Reaction due to Reversibility
-
Expertise & Experience: The electrophilic iodination of aromatic compounds with molecular iodine (I₂) is a reversible reaction. The hydrogen iodide (HI) byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material, establishing an unfavorable equilibrium.
-
Solution: To drive the reaction to completion, the HI byproduct must be removed from the reaction mixture as it forms. This is typically achieved in one of two ways:
-
Using a Base: Incorporating a mild base (e.g., NaHCO₃, aqueous NaOH) neutralizes the HI, shifting the equilibrium towards the product. This is particularly effective for phenols, as the base also deprotonates the hydroxyl group to form the highly activated phenoxide anion, accelerating the reaction.[1]
-
Using an Oxidizing Agent: An oxidant (e.g., H₂O₂, HIO₃, HNO₃) will oxidize the iodide ion (I⁻ from HI) back to the electrophilic I₂, preventing the reverse reaction.[2][3][4]
-
Potential Cause 2: Substrate or Product Degradation
-
Expertise & Experience: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, dimers, or polymeric materials, especially under harsh conditions (e.g., strong oxidants, high temperatures).[5] 2,6-dimethoxyphenol, being highly electron-rich, is particularly sensitive.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature, often at or below room temperature, to minimize oxidative side reactions.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.
-
Appropriate Reagent Choice: Use milder iodinating agents like N-Iodosuccinimide (NIS) if degradation is observed with stronger systems like I₂/H₂O₂.
-
Potential Cause 3: Ineffective Iodinating Agent
-
Expertise & Experience: The electrophile in iodination reactions (I⁺) is relatively weak compared to Br⁺ or Cl⁺. For a highly activated ring like 2,6-dimethoxyphenol, this is less of an issue, but inefficient generation of the electrophile can still lead to low conversion.
-
Solution:
-
For NIS Reactions: A catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA)) is often required to activate the NIS and generate a more potent electrophilic iodine species.[7][8][9]
-
For I₂ Reactions: Ensure your oxidizing agent is active and used in the correct stoichiometry.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
Issue 2: I am observing significant di-iodination or other polysubstitution products.
The high reactivity of the 2,6-dimethoxyphenol ring can make it susceptible to multiple iodinations.
-
Expertise & Experience: The hydroxyl and methoxy groups are strong activating groups, making the product, this compound, still reactive enough to undergo a second iodination at one of the ortho positions (C3 or C5), although this is sterically hindered.
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the iodinating agent relative to the substrate. Avoid using a large excess.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. The activation energy for the second iodination is higher, so lowering the temperature will disfavor it more significantly.
-
Slow Addition: Add the iodinating agent slowly or portion-wise to the solution of the phenol. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the product from reacting further.
-
Issue 3: My final product is difficult to purify from the starting material.
This often occurs when the reaction does not go to completion and the product and starting material have similar polarities.
-
Expertise & Experience: Both 2,6-dimethoxyphenol and its 4-iodo derivative are polar compounds. While the iodo-product is less polar, their separation by column chromatography can sometimes be challenging if their Rf values are close.
-
Solution:
-
Drive Reaction to Completion: The best solution is to optimize the reaction conditions (see Issue 1) to fully consume the starting material.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A solvent screen (e.g., hexanes/ethyl acetate, methanol/water) can identify suitable conditions.[10]
-
Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient and high-quality silica gel to improve separation.
-
Derivatization: In some cases, protecting the phenol as an ester or ether before iodination can alter its properties, simplifying purification. However, this adds extra steps to the synthesis.
-
Part B: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the iodination of 2,6-dimethoxyphenol?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[11]
-
Generation of the Electrophile (I⁺): A source of electrophilic iodine, I⁺ (or a polarized equivalent like I-δ⁺), is generated from the iodinating agent (e.g., activation of NIS by an acid, or oxidation of I₂).
-
Nucleophilic Attack: The electron-rich aromatic ring of 2,6-dimethoxyphenol acts as a nucleophile. The π-electrons attack the electrophilic iodine. This attack is directed to the para position (C4) due to the powerful ortho-, para-directing nature of the -OH and -OCH₃ groups and the significant steric hindrance at the ortho positions (C3, C5) from the adjacent methoxy groups.[7] This is the rate-determining step.[11]
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base in the mixture (e.g., solvent, water, or the conjugate base of the acid catalyst) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, this compound.
Mechanism Diagram
Caption: Mechanism of electrophilic iodination.
Q2: How do I choose the best iodinating agent?
The choice depends on factors like desired reactivity, substrate sensitivity, cost, and safety.
| Reagent System | Key Advantages | Key Disadvantages | Best For... |
| I₂ / Base | Inexpensive, readily available reagents. | Can be slow; base sensitivity can be an issue for some substrates. | Robust, scalable syntheses where cost is a primary factor.[1] |
| I₂ / Oxidant (e.g., H₂O₂) | Drives reaction to completion effectively; often uses "green" solvents like water.[3][12] | Risk of over-oxidation and substrate degradation. | Green chemistry applications and when avoiding organic bases is necessary. |
| N-Iodosuccinimide (NIS) | Mild conditions, high yields, easy to handle solid.[8] | More expensive than I₂; requires an acid catalyst for activation. | High-value synthesis, acid-tolerant substrates, and when precise control is needed.[9] |
| Iodine Monochloride (ICl) | Very powerful electrophile, fast reactions. | Can cause unwanted chlorination; corrosive and moisture-sensitive.[13] | Situations requiring very high reactivity (less common for activated phenols).[14] |
Q3: Can you provide a reliable starting protocol?
Yes, here are two validated protocols. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is known for its mild conditions and good yields.
Workflow Diagram
Caption: General experimental workflow for NIS iodination.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2,6-dimethoxyphenol (1.0 eq). Dissolve it in a suitable solvent like acetonitrile or dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution in small portions over 10 minutes.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir, letting it slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Iodination using Iodine and Hydrogen Peroxide
This protocol is an example of a greener chemistry approach.[3][12]
Step-by-Step Methodology:
-
Preparation: In a flask, suspend 2,6-dimethoxyphenol (1.0 eq) and iodine (I₂, 0.75 eq) in distilled water (approx. 0.2 M).
-
Oxidant Addition: To this stirred suspension, add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.[3]
-
Extraction & Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the final product.
References
-
Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
UniVOOK Chemical. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol. [Link]
- RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
- Google Patents.
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
Hosseini, A., et al. (2012). ChemInform Abstract: Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. ResearchGate. [Link]
-
Gallo, R. H. V., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]
-
University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. [Link]
-
ResearchGate. Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- Google Patents.
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
-
ResearchGate. N- Iodosuccinimide, (NIS)(2). [Link]
Sources
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]
- 7. This compound | 106465-03-6 | Benchchem [benchchem.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2011063551A1 - Preparation and purification of iodixanol - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Iodosyringol
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 4-iodosyringol. As a critical building block in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of 4-iodosyringol from typical reaction mixtures.
Troubleshooting Guide: Isolating High-Purity 4-Iodosyringol
This section addresses specific issues that may arise during the purification process, providing explanations for the underlying causes and actionable solutions.
Question: After my reaction work-up, TLC analysis shows three spots: one corresponding to my starting material (syringol), one for the desired 4-iodosyringol, and a third, less polar spot. How do I effectively separate these?
Answer: This is a common scenario in the iodination of phenols. The three spots likely represent unreacted syringol, your target compound 4-iodosyringol, and a di-iodinated byproduct, which is less polar. The key to separation lies in exploiting the polarity differences between these compounds.
-
Causality: The starting material, syringol, is the most polar due to its free phenolic hydroxyl group. 4-Iodosyringol is less polar, and the di-iodinated byproduct is the least polar of the three. This difference in polarity is the basis for a successful chromatographic separation.
-
Solution: Flash column chromatography is the recommended method here. A silica gel stationary phase is appropriate. For the mobile phase, a gradient elution is often most effective. You can start with a less polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow the least polar compound (di-iodosyringol) to elute first, followed by your desired 4-iodosyringol, and finally the most polar starting material (syringol).
Question: I attempted to purify my 4-iodosyringol by recrystallization, but it oiled out instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This typically happens when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the cooling process is too rapid.
-
Causality: The melting point of the impure compound is lower than the boiling point of the recrystallization solvent. Upon cooling, the compound separates as a supercooled liquid.
-
Solutions:
-
Change the solvent system: Your current solvent is likely too good at dissolving the 4-iodosyringol. You can try a solvent in which it is less soluble. Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. Common solvent pairs for compounds like 4-iodosyringol could include ethanol/water or ethyl acetate/hexane.[1]
-
Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching the flask: Inducing crystallization by scratching the inside of the flask with a glass rod can sometimes provide nucleation sites for crystal growth.
-
Question: My purified 4-iodosyringol appears to be degrading on the silica gel column, leading to low yields. How can I prevent this?
Answer: Iodinated phenols can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Causality: The slightly acidic surface of silica gel can catalyze decomposition or side reactions of sensitive compounds.
-
Solutions:
-
Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (1-2%), in your non-polar eluent before packing the column.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[2]
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 4-iodosyringol synthesis?
A1: The most common impurities are typically unreacted starting material (syringol) and over-iodinated products, such as 2,4-diiodosyringol. The presence and proportion of these depend on the reaction conditions, including the stoichiometry of the iodinating agent used.
Q2: How can I choose a suitable solvent for the recrystallization of 4-iodosyringol?
A2: A good recrystallization solvent should dissolve the 4-iodosyringol well at elevated temperatures but poorly at low temperatures.[3] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane).
Q3: What is a good starting mobile phase for column chromatography of 4-iodosyringol?
A3: A good starting point for developing a mobile phase is to use thin-layer chromatography (TLC). A solvent system that gives your 4-iodosyringol an Rf value of approximately 0.3-0.4 is often a good starting point for column chromatography. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a common choice.[4]
Q4: How can I remove residual iodine from my crude product before purification?
A4: Residual iodine can often be removed by washing the organic extract of your reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.[5][6] This will convert the colored iodine into colorless iodide salts, which can then be removed in the aqueous layer.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (with optimal solvent) | >99% (with optimized gradient) |
| Expected Yield | 60-80% (can be lower due to solubility in mother liquor) | 70-90% |
| Common Solvents | Ethanol/Water, Ethyl Acetate/Hexane[1] | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Key Advantage | Scalability, cost-effective for large quantities | High resolution for separating closely related impurities |
Detailed Experimental Protocol: Purification of 4-Iodosyringol by Flash Column Chromatography
This protocol provides a general guideline. The specific solvent ratios should be optimized based on TLC analysis of your crude reaction mixture.
1. Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate). The amount of silica should be about 50 times the weight of your crude product.
-
Stir the mixture to create a uniform slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica.
-
Add another thin layer of sand on top of the silica gel.
3. Loading the Sample:
-
Dissolve your crude 4-iodosyringol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until it is level with the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add your chosen mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Isolation of 4-Iodosyringol:
-
Combine the fractions that contain the pure 4-iodosyringol (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Workflow and Logic Diagrams
Troubleshooting Purification Issues
Caption: A troubleshooting workflow for the purification of 4-iodosyringol.
References
- CN108373404B - Synthesis method of 4-iodoanisole - Google P
-
13.1: Synthesis of Aspirin Lab Procedure - Chemistry LibreTexts. (URL: [Link])
- EP2394984A1 - Process for the iodination of phenolic derivatives - Google P
-
1: Synthesis of Aspirin (Experiment) - Chemistry LibreTexts. (URL: [Link])
- CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google P
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed. (URL: [Link])
-
Synthesis of 4‐iodotriazoles in one‐pot reaction. - ResearchGate. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
In this experiment you will synthesize aspirin (acetylsalicylic acid, C 9 H 8 O 4 ). (URL: [Link])
- JP2013216597A - Method for producing 4-alkanoyl resorcinol - Google P
- CN1483723A - Method for purifying ioversol - Google P
-
Iodination of phenol. (URL: [Link])
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - NIH. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
The total synthesis of (+)-ryanodol. Part IV. Preparation of (+)-ryanodol from (+)-anhydroryanodol | Request PDF - ResearchGate. (URL: [Link])
-
Recrystallization Solvent Pair - YouTube. (URL: [Link])
- US2839583A - Process for the preparation of - Google P
-
Ionizable compound purification using reversed-phase flash column chromatography. (URL: [Link])
-
Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water - ResearchGate. (URL: [Link])
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC - NIH. (URL: [Link])
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography - AFMPS. (URL: [Link])
-
"Process for the enantioselective synthesis of landiolol" - European Patent Office - EP 2687521 B1 - Googleapis.com. (URL: [Link])
-
Azidoindolines—From Synthesis to Application: A Review - MDPI. (URL: [Link])
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. (URL: [Link]...)
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. (URL: [Link])
-
4 Recrystallization Methods for Increased Yield - YouTube. (URL: [Link])
-
Iron-Catalyzed Synthesis of 4‑oxo-1,3-dioxolanes (DOXs) Using Lactic Acid - NIH. (URL: [Link])
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. orgsyn.org [orgsyn.org]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. studylib.net [studylib.net]
Technical Support Center: Purification of Iodinated Phenolic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted iodine from phenolic synthesis products. The following information is curated to provide not only procedural steps but also the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted iodine crucial for my phenolic synthesis product?
A: Residual iodine can interfere with subsequent reaction steps, compromise the purity and stability of your final product, and potentially affect its biological activity in drug development applications. Furthermore, accurate characterization of your product (e.g., by NMR, MS) can be complicated by the presence of iodine.
Q2: I have a persistent purple/brown color in my organic layer after workup. What does this indicate?
A: A persistent purple, brown, or sometimes yellow color in your organic layer is a tell-tale sign of residual elemental iodine (I₂).[1][2] Iodine has a characteristic color and is more soluble in many organic solvents than in water.[3][4]
Q3: Can I remove residual iodine by simply putting my product on a silica gel column?
A: While it's possible for some separation to occur, it is not the recommended primary method for removing significant amounts of iodine. Iodine will elute from a silica gel column, often appearing as purple fractions.[5] This can lead to co-elution with your product, depending on the solvent system, resulting in incomplete purification. It is always best practice to quench and remove the bulk of the iodine before chromatographic purification.[5]
Q4: My quenching reaction with sodium thiosulfate doesn't seem to be working. The color persists. What could be wrong?
A: Several factors could be at play:
-
Insufficient Quenching Agent: You may not be using a sufficient molar excess of the sodium thiosulfate solution.
-
Phase Transfer Issues: If the reaction is biphasic (organic/aqueous), vigorous stirring is essential to ensure the thiosulfate in the aqueous phase can react with the iodine in the organic phase.[5]
-
pH of the Solution: The efficiency of sodium thiosulfate as a reducing agent can be influenced by pH. Mildly acidic conditions can sometimes be beneficial.[5]
-
Concentration of Thiosulfate Solution: Ensure you are using a freshly prepared solution of appropriate concentration (e.g., 10% w/w).
Q5: Are there alternatives to sodium thiosulfate for quenching iodine?
A: Yes, other reducing agents can be used. Aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are effective alternatives.[6][7] Some chemists prefer sodium sulfite as it can sometimes result in cleaner phase separations compared to sodium thiosulfate, which can occasionally produce solid byproducts.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your iodinated phenolic product.
Issue 1: Emulsion formation during aqueous wash.
Underlying Cause: Phenolic compounds, especially their deprotonated forms (phenolates), can act as surfactants, stabilizing emulsions between aqueous and organic layers. High concentrations of salts or vigorous shaking can exacerbate this issue.
Troubleshooting Steps:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own with sufficient time.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Filtration through Celite® or Glass Wool: For persistent emulsions, filtering the entire mixture through a pad of Celite® or a plug of glass wool can be effective.
Issue 2: Product precipitation during quenching.
Underlying Cause: Changes in pH or solvent composition during the workup can decrease the solubility of your iodinated phenol, causing it to precipitate. For instance, acidifying a basic solution containing a phenolate will protonate it, making it less water-soluble.[8]
Troubleshooting Steps:
-
Add more organic solvent: This can help to redissolve the precipitated product.
-
Adjust pH carefully: If precipitation occurs upon acidification, consider if the product is more soluble at a different pH. However, be mindful of the stability of your compound.
-
Perform the quench at a higher dilution: Increasing the overall volume of both the organic and aqueous phases can help keep your product in solution.
Issue 3: Low recovery of the final product after purification.
Underlying Cause: Product loss can occur at multiple stages: incomplete extraction, adherence to glassware, or during recrystallization or chromatography.
Troubleshooting Steps:
-
Optimize Extraction: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for transferring a solute from one phase to another.
-
Back-Extraction: If your phenolic product is acidic enough to be deprotonated by a weak base (like sodium bicarbonate), you can use this to your advantage. Extract your organic layer with a basic aqueous solution to move your product into the aqueous phase as the phenolate, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer and extract your purified product back into an organic solvent.
-
Recrystallization Solvent Selection: Ensure you are using an appropriate solvent system for recrystallization. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
III. Detailed Experimental Protocols
Protocol 1: Standard Quenching and Extraction Workflow
This protocol is the most common first step for removing unreacted iodine.
Objective: To reduce elemental iodine to colorless iodide and separate it from the organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
10% (w/w) aqueous sodium thiosulfate (Na₂S₂O₃) solution[1][8]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate. The volume added should be roughly equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure. Continue shaking until the characteristic purple or brown color of iodine in the organic layer disappears.[1]
-
Allow the layers to separate. Drain the lower organic layer. If your organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top.
-
Wash the organic layer with deionized water to remove any remaining water-soluble byproducts.
-
Perform a final wash with brine to aid in the removal of water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude iodinated phenol by taking advantage of differences in solubility between the product and impurities.
Materials:
-
Crude iodinated phenol
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated.[9] Common solvents for phenolic compounds include ethanol, methanol, water, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your pure product.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven.
IV. Data Presentation
Table 1: Solubility of Iodine in Common Organic Solvents
This table can help in selecting appropriate solvents for extraction.
| Solvent | Solubility (g/kg of solvent) | Reference |
| Diethyl Ether | 337 | [10] |
| Toluene | 182 | [10] |
| Carbon Tetrachloride | 19 | [10] |
| n-Hexane | 13 | [10] |
Data suggests that while iodine is non-polar, specific interactions can significantly influence its solubility.[11]
V. Visualizations
Diagram 1: General Workflow for Iodine Removal
This diagram illustrates the decision-making process and procedural flow for purifying iodinated phenolic compounds.
Caption: Workflow for removing unreacted iodine.
Diagram 2: Troubleshooting Logic for Failed Iodine Quenching
This diagram provides a logical path to diagnose and solve issues with the quenching step.
Caption: Troubleshooting failed iodine quenching.
VI. Safety Information
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[12] Handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
-
Phenolic Compounds: Many phenols are toxic and corrosive. Always consult the Safety Data Sheet (SDS) for the specific phenolic compound you are working with. Wear appropriate gloves and eye protection.[14]
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and away from ignition sources.
-
Waste Disposal: All chemical waste, including solutions containing iodine and organic solvents, must be disposed of according to your institution's hazardous waste guidelines.[14]
References
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]
- Schullek, J. R. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Washington, DC: U.S.
-
Digital Commons @ Cal Poly. (n.d.). Chloroform Extraction of Iodine in Seawater Method Development. [Link]
-
Chemistry Stack Exchange. (2015). how to destroy excess iodomethane in reaction mixture?[Link]
- Bracco Imaging SPA. (2011). Process for the iodination of phenolic derivatives.
-
MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. [Link]
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]
-
Reddit. (2021). Removal of Iodine. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
da Silva, F. M., et al. (2008). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society. [Link]
-
Reddit. (2014). How do I get rid of excess iodine in a reaction?[Link]
-
Study Mind. (n.d.). Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). [Link]
-
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. [Link]
-
Hildebrand, J. H., & Glascock, B. L. (1909). Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. [Link]
-
MaChemGuy. (2020, July 3). Iodine / Thiosulfate Redox Titration Demonstration [Video]. YouTube. [Link]
-
California State University, Bakersfield. (n.d.). Lab 4: Extraction of Iodine from an Aqueous Solution. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. [Link]
- Shell Development Company. (1945). Recovery and purification of iodine. U.S.
-
Horváth, A. K., Nagypál, I., & Peintler, G. (2011). On the Complexity of Kinetics and the Mechanism of the Thiosulfate–Periodate Reaction. Inorganic Chemistry, 50(15), 7194–7201. [Link]
-
ISOFLEX. (n.d.). Iodine. [Link]
-
YouTube. (2016, December 24). Extraction of Iodine [Video]. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]
-
Save My Exams. (n.d.). Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]
-
National Center for Biotechnology Information. (n.d.). Iodine. PubChem Compound Database. [Link]
-
Science Company. (n.d.). Iodine Solution - Safety Data Sheet. [Link]
-
Reddit. (2020). Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. csub.edu [csub.edu]
- 4. ISOFLEX USA - Iodine [isoflex.com]
- 5. reddit.com [reddit.com]
- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. edvotek.com [edvotek.com]
- 14. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: pH Optimization for Enzymatic Dimerization
The following guide serves as a specialized technical support resource for researchers optimizing the enzymatic dimerization of methoxyphenols (e.g., Guaiacol, 2,6-Dimethoxyphenol). It synthesizes mechanistic enzymology with practical synthetic organic chemistry.
Topic: Optimizing pH for Enzymatic Dimerization of Methoxyphenols Applicable Enzymes: Fungal Laccases (Trametes versicolor, Pleurotus spp.), Horseradish Peroxidase (HRP). Target Substrates: Guaiacol, 2,6-Dimethoxyphenol (2,6-DMP), Syringol.
Part 1: The Core Directive (The "Why" and "How")
The Kinetic vs. Synthetic Paradox
In enzymatic dimerization, the pH that provides the highest enzyme activity (kinetic optimum) is rarely the pH that yields the highest product selectivity (synthetic optimum).
For fungal laccases, the kinetic optimum is typically acidic (pH 3.0 – 5.0). However, running reactions here often leads to over-oxidation (polymerization/tar formation) because the radical generation rate exceeds the dimerization rate. Conversely, near-neutral pH (6.0 – 7.0) slows the radical generation, allowing controlled coupling and shifting regioselectivity from C-O (ether) to C-C (biphenyl) linkages.
The "Golden Rule" of pH Selection
-
Targeting C-O Coupling (Ethers): Operate at pH 3.0 – 4.5 .
-
Targeting C-C Coupling (Biphenyls): Operate at pH 6.0 – 7.0 .
-
Preventing Tar/Polymerization: Shift pH +1.0 unit above the kinetic optimum and add a water-miscible organic co-solvent.
Part 2: Troubleshooting & FAQs
Module 1: Reaction Performance & Yield
Q: My reaction mixture turned into a black precipitate/tar immediately. What happened? A: You experienced "Runaway Radical Polymerization."
-
Cause: At low pH (e.g., pH 4.0 for T. versicolor), the redox potential difference between the enzyme's T1 copper site and the substrate is maximized. This generates phenoxy radicals faster than they can diffuse and dimerize, leading to random polymerization (tar).
-
Solution:
-
Increase pH: Shift to pH 6.0 or 6.5. This lowers the redox potential difference, slowing the reaction to a controllable rate.
-
Dilute Enzyme: Reduce enzyme loading by 50%.
-
Add Co-solvent: Introduce 10-20% (v/v) Acetone or Ethyl Acetate to solubilize the dimeric intermediates, preventing them from precipitating and becoming nucleation sites for further polymerization.
-
Q: The enzyme is active (ABTS test positive), but I see no conversion of my methoxyphenol. A: This is likely a Redox Potential Mismatch or Ionization Issue .
-
Cause: If the pH is too high (e.g., > 7.5 for standard fungal laccases), the hydroxide inhibition of the T2/T3 copper cluster occurs. Additionally, if the substrate pKa is high (Guaiacol pKa ≈ 9.9), it remains protonated. While laccases oxidize the protonated form, the electron transfer rate drops significantly as pH rises.
-
Solution:
-
Check the specific enzyme's pH profile.[1] If using a bacterial laccase (e.g., CotA), pH 7-8 might be required.
-
Add a Mediator : If direct oxidation is too slow at the desired pH, add 0.1 mM ABTS or TEMPO to act as an electron shuttle.
-
Module 2: Controlling Regioselectivity
Q: I want the C-C dimer (biphenyl), but I'm getting the C-O dimer (ether). How do I switch this? A: pH is your primary switch for regioselectivity.
-
Mechanism: At acidic pH (3.0), the spin density of the resulting phenoxy radical favors the oxygen atom, promoting head-to-tail (C-O) coupling. As pH approaches neutrality (6.5), the electron density distribution shifts, and the steric environment of the enzyme active site (if substrate binding is tight) or the solvation shell favors C-C coupling (tail-to-tail).
-
Protocol Adjustment:
-
For C-O Dimer: Use Sodium Acetate buffer, pH 3.0 - 3.5.
-
For C-C Dimer: Use Phosphate buffer, pH 6.0 - 6.5.
-
Q: Why does the yield drop when I scale up? A: Oxygen Mass Transfer Limitation.
-
Cause: Laccases require O₂ as the electron acceptor. In small vials, surface aeration is sufficient. In larger reactors, O₂ depletion occurs, stopping the reaction.
-
Solution:
-
Do not sparge vigorously (denatures enzyme).
-
Use an overhead stirrer with a vortex to entrain air.
-
Maintain pH: Radical coupling releases protons. In unbuffered scale-ups, pH drops, potentially accelerating the reaction into the "tar zone." Double buffer concentration (e.g., 100 mM) upon scale-up.
-
Part 3: Experimental Protocol (SOP)
Protocol: pH-Controlled Dimerization of 2,6-Dimethoxyphenol
Materials:
-
Enzyme: Laccase from Trametes versicolor (>10 U/mg).
-
Substrate: 2,6-Dimethoxyphenol (20 mM stock in Acetone).
-
Buffers:
-
Buffer A: 100 mM Sodium Acetate (pH 3.0 – 5.0).
-
Buffer B: 100 mM Potassium Phosphate (pH 6.0 – 8.0).
-
-
Co-solvent: Acetone or Ethanol.
Workflow:
-
Preparation: Prepare a reaction mixture containing 10% (v/v) Acetone to ensure substrate/product solubility.
-
Initiation: Add enzyme (final conc. 0.5 U/mL) to the buffered substrate solution (final substrate conc. 2 mM).
-
Incubation: Shake at 150 rpm, 25°C. Open vessel to allow air exchange.
-
Monitoring:
-
Take aliquots at 30 min, 2 h, and 6 h.
-
Quench with 10% TCA or immediate HPLC injection.
-
-
Workup: Extract with Ethyl Acetate. The dimer is often less soluble in water than the monomer.
Data Summary Table: pH Effects on 2,6-DMP Dimerization
| Parameter | Acidic pH (3.0 - 4.0) | Near-Neutral pH (6.0 - 6.5) | Alkaline pH (> 8.[2]0) |
| Reaction Rate | Very Fast (Flash oxidation) | Moderate / Controlled | Slow / Inactive (Fungal) |
| Major Product | C-O Dimer (Ether linked) | C-C Dimer (Biphenyl) | N/A (Low conversion) |
| Risk Factor | Polymerization (Tar) | Incomplete Conversion | Enzyme Instability |
| Solubility | Low (Precipitation likely) | Moderate | High (Phenolates formed) |
Part 4: Visualizations
Figure 1: Mechanistic Pathway & Regioselectivity Switch
Caption: This diagram illustrates the bifurcation of the reaction pathway controlled by pH. Low pH drives rapid radical generation favoring C-O bonds, while neutral pH favors controlled C-C coupling.
Figure 2: Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing reaction failures based on visual cues and HPLC data.
References
-
Adelakun, O. E., et al. (2012).[3] Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry. Link
-
Wan, Y., et al. (2025). Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. ResearchGate. Link
-
Xu, D., et al. (2019).[2] The first fungal laccase with an alkaline pH optimum obtained by directed evolution and its application in indigo dye decolorization. Microbial Cell Factories. Link
- Nicotra, S., et al. (2004). Biocatalytic synthesis of the dimer of 2,6-dimethoxyphenol. Tetrahedron: Asymmetry. (Cited for C-C vs C-O coupling mechanism).
-
Manda, K., et al. (2020). Development of a Method to Measure Laccase Activity on Methoxyphenolic Food Ingredients and Isomers. International Journal of Biological Macromolecules. Link
Sources
Technical Support Center: Stability of 4-Iodo-2,6-dimethoxyphenol Under Light Exposure
Welcome to the Technical Support Center for 4-Iodo-2,6-dimethoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. The inherent reactivity of the phenolic hydroxyl group and the photosensitivity of the carbon-iodine bond necessitate careful handling and storage to ensure the integrity of your starting material and the reproducibility of your results. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address potential stability issues arising from light exposure.
I. Understanding the Instability: The "Why" Behind the "How"
This compound possesses two key functional groups that contribute to its potential instability under light exposure: the phenolic hydroxyl group and the iodo-aromatic system.
-
Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, a process that can be catalyzed by light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored quinone-type byproducts, which are often a primary indicator of degradation.
-
Iodo-Aromatic System: The carbon-iodine (C-I) bond is known to be the most labile of the carbon-halogen bonds, particularly when exposed to ultraviolet (UV) or visible light. This photosensitivity can result in the homolytic cleavage of the C-I bond, leading to de-iodination and the formation of radical species that can propagate further degradation reactions.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, linking them to the potential light-induced degradation of this compound.
| Observed Issue | Potential Cause Related to Light Instability | Recommended Action & Troubleshooting Steps |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group, potentially initiated by light exposure, leading to the formation of colored quinone-like structures. | 1. Assess Purity: Analyze the material using HPLC-UV or LC-MS to quantify the level of impurities. 2. Review Storage Conditions: Ensure the compound is stored in an amber or opaque vial, protected from light, and in a cool, dark place. 3. Purification (if necessary): If the impurity level is unacceptable, consider recrystallization or column chromatography. However, preventing degradation is always the preferred approach. |
| Inconsistent Reaction Yields or Formation of Unexpected Byproducts | Degradation of the starting material. The de-iodinated product, 2,6-dimethoxyphenol, or other degradation products may react differently than the intended starting material, leading to a complex mixture of products. | 1. Confirm Starting Material Integrity: Before starting a reaction, verify the purity of the this compound using a suitable analytical technique (e.g., NMR, HPLC). 2. Minimize Light Exposure During Reaction: Use amber glassware or wrap your reaction vessel in aluminum foil. Work in a fume hood with the sash lowered and the light turned off when possible. 3. Analyze Reaction Mixture for Degradation Products: Use LC-MS to identify potential byproducts that could correspond to the degradation of your starting material. |
| Appearance of New Peaks in HPLC Analysis of a Stored Solution | Photodegradation of the compound in solution. Solvents can influence the rate and pathway of degradation. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Protect Solutions from Light: Store solutions in amber volumetric flasks or vials. If clear glassware must be used, wrap it securely in aluminum foil. 3. Solvent Selection: While comprehensive solvent-specific stability data is not available, consider using de-gassed, high-purity solvents to minimize oxidative degradation. |
III. Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned slightly yellow. Can I still use it?
A slight discoloration is an early indicator of degradation. While it might still be usable for some applications, it is highly recommended to first assess its purity by HPLC or NMR. For reactions sensitive to impurities or requiring precise stoichiometry, using discolored material is not advised as it can lead to lower yields and the formation of side products.
Q2: What are the primary degradation products I should look for?
Based on the chemistry of iodophenols, the two most likely primary degradation products are:
-
2,6-dimethoxyphenol: Formed via the light-induced cleavage of the carbon-iodine bond.
-
Quinone-type structures: Resulting from the oxidation of the phenolic ring.
More complex polymeric materials can also form, especially under prolonged or intense light exposure.
Q3: How should I store this compound to ensure its long-term stability?
For optimal stability, store the solid compound in a tightly sealed, amber glass vial in a refrigerator or freezer, protected from moisture. The headspace of the vial can be flushed with an inert gas like argon or nitrogen to displace oxygen and further prevent oxidation.
Q4: Are solutions of this compound stable?
Solutions are generally less stable than the solid material due to increased molecular mobility and interaction with the solvent. It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in an amber vial, refrigerated, and used as quickly as possible. A stability study of the solution over time using HPLC is recommended to determine an acceptable storage duration for your specific application.
Q5: Can I use a standard laboratory fluorescent light when weighing out the compound?
Brief exposure to ambient laboratory light for weighing is generally acceptable, but prolonged exposure should be avoided. To minimize any potential degradation, it is good practice to work in a dimly lit area or to shield the compound from direct light as much as possible during handling.[1]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to understand its photostability profile, in line with the principles of the ICH Q1B guidelines.[2][3][4][5][6]
Objective: To evaluate the photosensitivity of this compound in both solid and solution states.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Transparent and amber glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both visible and UVA light.
-
HPLC-UV system
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer (approx. 1-2 mm) of solid this compound in a transparent and an amber glass vial.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Aliquot this solution into transparent and amber glass vials.
-
Dark Control: Prepare an identical set of samples in transparent vials and wrap them completely in aluminum foil. These will serve as dark controls to distinguish between light-induced and thermal degradation.
-
-
Light Exposure:
-
Place the transparent, amber, and dark control vials in the photostability chamber.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation, as per ICH Q1B guidelines.[2][4][5]
-
Monitor the temperature inside the chamber to ensure it does not significantly exceed ambient temperature.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC-UV. A typical method would involve a C18 column with a gradient elution of acetonitrile and water. Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation of this compound in each sample compared to the initial time point.
-
Data Interpretation:
| Sample Condition | Expected Outcome if Photosensitive | Interpretation |
| Solid, Transparent Vial | Significant degradation | The solid compound is sensitive to light. |
| Solid, Amber Vial | Minimal to no degradation | Amber vial provides adequate protection for the solid. |
| Solution, Transparent Vial | Rapid and extensive degradation | The compound is highly photosensitive in solution. |
| Solution, Amber Vial | Reduced, but potentially still some degradation | Amber vial offers protection, but degradation may still occur in solution. |
| Dark Control | Minimal to no degradation | Confirms that the observed degradation in the light-exposed samples is due to light and not heat. |
Protocol 2: Routine Purity Check by HPLC-UV
Objective: To quickly assess the purity of this compound before use.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (optional, for improved peak shape)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1 mg/mL.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely around 280 nm for phenolic compounds).[7]
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks may indicate degradation.
V. Visualizations
Caption: Potential degradation pathways of this compound under light exposure.
VI. References
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (link: [Link])
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. (link: [Link])
-
Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (link: [Link])
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (link: [Link])
-
European Medicines Agency. (2005). Q1B Photostability Testing of New Active Substances and Medicinal Products. (link: [Link])
-
Pop, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae, 8(1), 84. (link: [Link])
-
Nakamura, Y., et al. (2010). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 1(2), 69-75. (link: [Link])
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. (link: [Link])
Sources
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Phenol Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered 2,6-disubstituted phenols. The inherent steric bulk of these substrates presents a significant challenge to forming C-C and C-O bonds, often leading to low yields or complete reaction failure.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of 2,6-disubstituted phenols so challenging?
The primary obstacle is steric hindrance. The two substituents flanking the phenolic hydroxyl group physically block the approach of catalysts and coupling partners to the reactive sites (the oxygen atom and the ortho and para positions on the aromatic ring). This hindrance affects several key steps in typical coupling mechanisms:
-
Metal-Ligand Coordination: The bulky phenol may struggle to coordinate effectively with the metal center of a catalyst, which is often the first step in catalytic cycles.[1][2]
-
Oxidative Addition/Reductive Elimination: In cross-coupling reactions like Buchwald-Hartwig or Ullmann, the steric bulk can dramatically slow down the crucial bond-forming reductive elimination step from the metal center.[3]
-
Radical Accessibility: In oxidative couplings, the substituents can hinder the approach of another phenol radical or molecule, preventing the desired C-C or C-O bond formation and favoring undesired side reactions.[1][4]
Q2: What are the primary strategies for coupling 2,6-disubstituted phenols?
There are two main categories of coupling reactions for these substrates:
-
Oxidative Coupling (C-C or C-O bond formation): This involves the oxidation of the phenol to a phenoxy radical, which then couples with another phenol molecule or radical.[1][2] These reactions are often catalyzed by transition metals like copper, iron, or vanadium and can form either biphenols (C-C) or diphenoquinones, which can be reduced to biphenols.[2][5][6] When the ortho-positions are blocked, coupling typically occurs at the para-position to form a C-C bond.[1][7]
-
Cross-Coupling (Mainly C-O bond formation): This strategy involves reacting the phenol with an aryl halide or pseudohalide to form a diaryl ether. The most common methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed), adapted for C-O bond formation.[8][9][10] These methods require careful selection of catalysts, ligands, and conditions to overcome the steric barrier.
Q3: How do I choose between an oxidative coupling and a cross-coupling strategy?
Your choice depends on the desired final product.
-
To form a symmetrical biphenol (C-C bond): Oxidative homo-coupling is the most direct route.
-
To form an unsymmetrical diaryl ether (C-O bond): A cross-coupling reaction like a modified Ullmann or Buchwald-Hartwig is necessary.
-
For selective cross-coupling to form C-C bonds: This is more challenging but can be achieved using specific catalytic systems, often requiring one coupling partner to be a 2,6-disubstituted phenol and the other to be less hindered to direct the regioselectivity.[4]
Below is a decision-making workflow to help guide your strategy selection.
Caption: Decision tree for selecting a coupling strategy.
Troubleshooting Guide
Problem Area: Low or No Yield in C-O Cross-Coupling Reactions
Q: My Buchwald-Hartwig C-O coupling of a 2,6-di-tert-butylphenol with an aryl bromide is failing. I'm recovering my starting materials. What's the likely cause and how can I fix it?
Causality: This is a classic case of severe steric hindrance impeding the catalytic cycle. The most probable bottleneck is the C-O reductive elimination step from the palladium center. Standard phosphine ligands are often not bulky or electron-rich enough to promote this difficult step.
Troubleshooting Steps:
-
Switch to Specialized Ligands: The single most critical variable is the ligand. For sterically demanding couplings, standard ligands like PPh₃ are ineffective. You must use ligands specifically designed to accelerate reductive elimination.[3]
-
Bulky Biarylphosphine Ligands: These are the gold standard. Ligands developed by the Buchwald group, such as SPhos, XPhos, or RuPhos, are designed with bulky substituents that promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination.[3]
-
Rationale: The bulk of these ligands creates a sterically crowded environment around the palladium, which destabilizes the Pd(II) intermediate and promotes the bond-forming reductive elimination to regenerate the Pd(0) catalyst.
-
-
Increase Reaction Temperature: Sterically hindered reactions have a high activation energy. Increasing the temperature provides the necessary energy to overcome this barrier.
-
Action: If you are running the reaction at 80 °C in toluene, try increasing it to 110 °C. If using dioxane, you can go up to 100 °C. For even higher temperatures, consider a high-boiling solvent like xylenes or use microwave irradiation.[11]
-
-
Choose the Right Base: The base is not just a proton scavenger; it influences the entire catalytic cycle.
-
Weak vs. Strong Bases: For hindered phenols, a strong, non-nucleophilic base is often required to ensure complete deprotonation of the phenol. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices. However, for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require higher temperatures or longer reaction times.[9][12]
-
-
Check Your Catalyst Precursor: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that it is properly activated to the active Pd(0) species. Some modern catalysts are sold as "pre-catalysts" where the ligand is already coordinated, simplifying the setup.
Table 1: Ligand Selection Guide for Hindered C-O Coupling
| Ligand Family | Example(s) | Key Feature | Ideal Application |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Extreme bulk and electron-richness | Gold standard for highly hindered substrates (e.g., di-ortho-substituted phenols and aryl halides).[3] |
| Josiphos-type | SL-J009-1 | Ferrocene backbone, good stability | Effective for a broad range of substrates, including some hindered cases. |
| Buchwald Palladacycles | SPhos G3, XPhos G3 | Pre-formed, air-stable catalyst | Simplifies reaction setup, highly active and reliable for hindered couplings. |
Problem Area: Poor Selectivity in Oxidative C-C Coupling
Q: I'm trying to perform an oxidative homo-coupling of 2,6-dimethylphenol to get the C-C coupled biphenol, but I'm getting a complex mixture of products, including some dark polymeric material.
Causality: Oxidative coupling proceeds via highly reactive phenoxy radicals.[1] If these radicals are not controlled by the catalyst, they can react indiscriminately at different positions (ortho, para, or even the oxygen atom), leading to a mixture of C-C and C-O coupled products and over-oxidation to form polymers.[1] The goal is to generate the radical and have it couple selectively at the para-position.
Troubleshooting Steps:
-
Catalyst Choice is Key: The catalyst's role is to stabilize the phenoxy radical and direct its coupling.[1]
-
Copper/Amine Complexes: Classic systems like CuCl with an amine (e.g., TMEDA or pyridine) in the presence of oxygen are effective for coupling 2,6-dialkylphenols.[5][6] The copper coordinates to the phenol, facilitates oxidation, and controls the subsequent radical coupling.
-
Salen/Salan Metal Complexes: Chromium and other metal salen complexes have been shown to be uniquely effective in directing selective homo- and even cross-coupling of phenols using oxygen as the oxidant.[4] These catalysts can provide high chemo- and regioselectivity.[4]
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene can mediate a clean and selective para-C–C dimerization of 2,6-dimethylphenol.[7] This avoids the use of metal catalysts and can simplify purification.
-
-
Control the Oxidant: The rate of oxidant introduction can be critical.
-
Action: If using O₂, don't just run the reaction under an oxygen balloon. Instead, bubble a slow, steady stream of O₂ (or an O₂/N₂ mixture) through the reaction solution. This keeps the concentration of the phenoxy radical low and constant, minimizing side reactions.
-
-
Solvent and Temperature Optimization:
-
Solvent: Solvents like isopropanol, dioxane, or chlorinated solvents (e.g., DCE) are often effective.[5] The solvent can influence the solubility of the catalyst complex and the stability of the radical intermediates.
-
Temperature: Higher temperatures (e.g., 90 °C) can improve reaction rates and yields, but excessive heat can also promote decomposition and polymerization.[5] An optimal temperature must be found empirically.
-
Protocols and Methodologies
Protocol 1: Palladium-Catalyzed C-O Coupling of a Hindered Phenol (Buchwald-Hartwig Type)
This protocol is a starting point for the coupling of a 2,6-disubstituted phenol with an aryl bromide.
Materials:
-
2,6-Diisopropylphenol (1.2 mmol)
-
1-Bromo-4-methoxybenzene (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the 2,6-diisopropylphenol, followed by the 1-bromo-4-methoxybenzene.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aq. NH₄Cl, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Explanation: The combination of a highly active palladium precursor (Pd₂(dba)₃), a bulky, electron-rich biarylphosphine ligand (RuPhos), a strong base (NaOtBu), and high temperature is essential to drive this sterically demanding C-O coupling to completion.
Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.
Protocol 2: Copper-Catalyzed Oxidative C-C Homo-Coupling
This protocol provides a general method for the para-selective C-C coupling of 2,6-dialkylphenols.
Materials:
-
2,6-Dimethylphenol (10 mmol)
-
Copper(I) Chloride (CuCl) (0.5 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.5 mmol, 5 mol%)
-
Dichloromethane (DCM) (50 mL)
-
Oxygen (gas)
Procedure:
-
Dissolve 2,6-dimethylphenol, CuCl, and TMEDA in DCM in a round-bottom flask equipped with a magnetic stir bar. The solution should turn green/blue as the copper complex forms.
-
Fit the flask with a gas inlet tube that reaches below the surface of the solution.
-
Begin stirring vigorously and bubble a slow, steady stream of oxygen through the solution. An air pump or a regulated O₂ cylinder can be used.
-
Monitor the reaction by TLC. The starting material should be consumed within 2-4 hours. You may observe the formation of a red/brown diphenoquinone intermediate.
-
Once the starting material is consumed, stop the oxygen flow.
-
To obtain the biphenol, the diphenoquinone must be reduced. Add a solution of sodium dithionite (Na₂S₂O₄) in water and stir until the color disappears.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
The resulting solid, 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol, can be recrystallized from a suitable solvent (e.g., toluene/hexanes).
Causality Explanation: The Cu(I)/TMEDA complex acts as the catalyst, using molecular oxygen as the terminal oxidant. It facilitates the formation of a phenoxy radical that is held within the coordination sphere of the copper, promoting selective C-C coupling at the sterically accessible para-position. The initial product is the diphenoquinone, which requires a subsequent reduction step to yield the desired biphenol.
References
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Liao, B. S., Liu, Y. H., Peng, S. M., & Liu, S. T. (2012). Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(II) complex. Dalton Transactions, 41(4), 1158-1164. Retrieved from [Link]
-
White, M. C. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. Retrieved from [Link]
-
Sigman, M. S., & White, M. C. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health. Retrieved from [Link]
-
Yin, W., & White, M. C. (n.d.). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
Quideau, S., & Pouységu, L. (2002). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4851589A - Oxidative coupling of alkylphenols by copper catalysts.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
- Google Patents. (n.d.). US3625983A - Oxidation of 2,4,6-tri-tert-alkylphenols with an alkali metal hydroxide catalyst.
-
Wiley Online Library. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
National Institutes of Health. (2020). En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes. Retrieved from [Link]
-
American Chemical Society. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side).... Retrieved from [Link]
-
American Chemical Society. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
ACS Publications. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Retrieved from [Link]
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
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Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 4-Iodo-2,6-dimethoxyphenol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 4-Iodo-2,6-dimethoxyphenol , explicitly comparing it to its metabolic precursor, 2,6-dimethoxyphenol (Syringol) .
For drug development professionals utilizing this compound as a Suzuki-Miyaura coupling partner or an antioxidant building block, the spectral verification of the C4-iodination is critical. This guide establishes the loss of the para-proton coupling system and the singlet conversion of meta-protons as the definitive quality control (QC) metrics for reaction monitoring.
Structural Analysis & Symmetry
Understanding the symmetry of the molecule is a prerequisite for interpreting the simplified spectrum.
-
C2v Symmetry: Both the precursor (Syringol) and the product (4-Iodo analog) possess a plane of symmetry passing through the C1-O and C4-X axis (where X=H or I).
-
Equivalence:
-
Protons at C3 and C5 are chemically and magnetically equivalent.
-
Methoxy groups at C2 and C6 are equivalent.
-
-
The Diagnostic Change: The substitution of the proton at C4 with Iodine eliminates the vicinal coupling (
) between H4 and the H3/H5 pair.
Comparative Spectral Analysis
The following table contrasts the 1H NMR shifts of the starting material (Syringol) against the iodinated product in Chloroform-d (
Table 1: Comparative Chemical Shifts ( , 300-400 MHz)
| Feature | 2,6-Dimethoxyphenol (Precursor) | This compound (Product) | Diagnostic Status |
| Aromatic H4 (Para) | 6.70 – 6.90 ppm (Triplet or dd, 1H) | ABSENT | Primary QC Marker |
| Aromatic H3/H5 (Meta) | 6.60 ppm (Doublet, 2H, J ≈ 8.8 Hz) | 6.90 – 7.00 ppm (Singlet, 2H) | Secondary QC Marker |
| Methoxy (-OCH3) | 3.87 ppm (Singlet, 6H) | 3.85 – 3.90 ppm (Singlet, 6H) | Non-Diagnostic |
| Phenolic -OH | 5.50 – 5.60 ppm (Broad Singlet) | 5.00 – 6.00 ppm (Broad Singlet)* | Variable (Solvent/Conc. dependent) |
*Note: Phenolic protons are highly sensitive to concentration, temperature, and water content in the solvent. They often exchange with
Detailed Interpretation Guidelines
A. The "Silent" Para-Position (Primary Confirmation)
In the precursor Syringol, the proton at position 4 (para to the OH) splits the signal of the meta-protons (H3/H5) into a doublet and itself appears as a triplet (or doublet of doublets).
-
Observation: Upon successful iodination, the signal at ~6.7-6.9 ppm disappears completely .
-
Mechanistic Insight: The C-I bond replaces the C-H bond. Since Iodine has no proton, the spin-spin coupling network is broken.
B. The Singlet Conversion (Secondary Confirmation)
The most visually distinct feature of the this compound spectrum is the collapse of the aromatic region into a clean singlet.
-
Observation: The doublet at ~6.60 ppm (Syringol) shifts downfield to a singlet at ~6.95 ppm .
-
Causality (Heavy Atom Effect): While Iodine is inductively electron-withdrawing, its large electron cloud introduces spin-orbit coupling effects. In 1H NMR, protons ortho to an iodine atom (H3/H5) typically experience a deshielding effect (downfield shift) relative to the unsubstituted phenol, moving from ~6.60 to ~6.95 ppm.
C. Methoxy Stability
The two methoxy groups at positions 2 and 6 are relatively insulated from the electronic changes at position 4.
-
Observation: The sharp singlet at ~3.87 ppm remains largely unchanged.
-
Utility: This signal serves as an excellent internal integration reference (set to 6H) to calculate the purity of the aromatic region.
Experimental Protocols
Protocol A: Synthesis of this compound (Green Chemistry Approach)
Rationale: This method avoids toxic heavy metals and utilizes Hydrogen Peroxide as the oxidant, ideal for pharmaceutical precursors.
-
Dissolution: Dissolve 2,6-dimethoxyphenol (1.0 eq) in Methanol (MeOH).
-
Reagent Addition: Add Potassium Iodide (KI, 1.1 eq) to the solution.
-
Oxidation: Dropwise add 30% Hydrogen Peroxide (
, 1.2 eq) over 20 minutes at 0°C. -
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (loss of SM).
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize excess iodine (solution turns from dark red to pale yellow). -
Workup: Evaporate MeOH, extract with Ethyl Acetate, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc).
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5-10 mg of the dried solid.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) .-
Note: DMSO-
may be used if solubility is an issue, but the -OH peak will shift significantly downfield (9-10 ppm) and may sharpen due to hydrogen bonding with the solvent.
-
-
Acquisition: Standard proton sequence (zg30), 8-16 scans, relaxation delay (D1) = 1.0 sec.
Logic Flow & Decision Tree
The following diagram illustrates the logical workflow for synthesizing and verifying the compound, ensuring rigorous quality control.
Figure 1: Decision tree for the synthesis and spectroscopic verification of this compound.
References
-
National Institutes of Health (NIH). (n.d.). 2,6-Dimethoxyphenol (Syringol) Spectral Data. PubChem Compound Summary. Retrieved from [Link]
-
Adelakun, E. A., et al. (2012).[1] Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers. Process Biochemistry. Retrieved from [Link]
-
Reich, H. J. (2023). 1H NMR Chemical Shifts: Aromatic Proton Data. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Syringol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to its effective application. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of syringol and its iodinated counterpart, offering predictive insights and a robust experimental framework for analysis.
Introduction: The Significance of Syringol and its Halogenated Derivatives
Syringol (2,6-dimethoxyphenol) is a naturally occurring phenolic compound derived from the pyrolysis of lignin.[1] Its antioxidant properties and presence in various natural products make it a molecule of significant interest.[2] The introduction of a halogen, such as iodine, onto the syringol scaffold can dramatically alter its chemical and biological properties, making iodinated syringol a target for various research applications, including its potential use as a building block in organic synthesis or as a tracer in biological systems.
Given that direct experimental data on the mass spectrometry of iodinated syringol is not widely available, this guide will provide a detailed, predictive analysis of its fragmentation pattern. By comparing this predicted pattern with the known fragmentation of syringol, we can highlight the diagnostic impact of iodine substitution. This comparative approach offers a valuable resource for scientists working with or aiming to synthesize and characterize this class of compounds.
The Influence of Iodination on Mass Spectrometry Fragmentation
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently fragments in a predictable manner.[3] The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.[4] Aromatic compounds, like syringol, tend to produce a relatively stable molecular ion due to the delocalization of the charge across the benzene ring.[5]
The introduction of an iodine atom is expected to significantly influence this fragmentation process in several key ways:
-
The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage. This can lead to the loss of an iodine radical (I•) or a neutral iodine molecule (I₂), if di-iodinated species are present.
-
The "Halogen Effect": The presence of iodine can influence the stability of adjacent carbocations and the overall fragmentation cascade.
-
Isotopic Abundance: Iodine is monoisotopic (¹²⁷I), which simplifies the mass spectrum as there are no isotopic peaks for the iodine-containing fragments, unlike with chlorine or bromine.[1]
Comparative Fragmentation Analysis: Syringol vs. Predicted Iodinated Syringol
To illustrate the impact of iodination, we will compare the known fragmentation of syringol with the predicted fragmentation of a mono-iodinated syringol, specifically 4-iodo-2,6-dimethoxyphenol.
Syringol (2,6-dimethoxyphenol)
The mass spectrum of syringol is characterized by a prominent molecular ion peak and fragments arising from the loss of its methoxy groups.
Table 1: Key Fragments in the Electron Ionization Mass Spectrum of Syringol
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 154 | [C₈H₁₀O₃]⁺• | - | Molecular Ion (M⁺•) |
| 139 | [CⲇH₇O₃]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |
| 111 | [C₆H₇O₂]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide. |
| 96 | [C₅H₄O₂]⁺• | •CH₃, CO, •CH₃ | Loss of a second methyl radical. |
| 69 | [C₄H₅O]⁺ | Multiple steps | Ring fragmentation. |
Predicted Fragmentation of this compound
By combining the known fragmentation of syringol with the behavior of other iodinated aromatic compounds, such as 4-iodophenol,[6] we can predict the major fragmentation pathways for this compound.
Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 280 | [C₈H₉IO₃]⁺• | - | Molecular Ion (M⁺•) |
| 153 | [C₈H₉O₃]⁺ | •I | Diagnostic Peak: Loss of an iodine radical. |
| 265 | [C₇H₆IO₃]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |
| 237 | [C₆H₅IO₂]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide. |
| 127 | [I]⁺ | C₈H₉O₃• | Iodine cation. |
| 94 | [C₆H₆O]⁺• | I, •CH₃, •CH₃ | Loss of iodine and both methyl radicals, potentially leading to a phenol-like fragment. |
Visualizing the Fragmentation Pathways
To further clarify these fragmentation processes, the following diagrams illustrate the predicted pathways for both syringol and this compound.
Caption: Proposed fragmentation of Syringol.
Caption: Predicted fragmentation of this compound.
Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the analysis of iodinated syringol using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the iodinated syringol standard in a suitable solvent such as methanol or ethyl acetate.
-
Derivatization (Optional but Recommended): For improved volatility and chromatographic peak shape, derivatization of the phenolic hydroxyl group is recommended. A common method is silylation:
-
To 100 µL of the sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to iodinated syringol (or its derivative).
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern. Identify the molecular ion and key fragment ions.
-
Library Search (Optional): Perform a search against a mass spectral library (e.g., NIST, Wiley) to identify any co-eluting impurities or to confirm the fragmentation of the syringol backbone.
Comparative Summary and Conclusion
The addition of an iodine atom to the syringol structure provides a clear and diagnostic fragmentation pattern in electron ionization mass spectrometry. The most telling fragmentation is the loss of the iodine radical, which results in a significant peak at m/z 153 for mono-iodinated syringol. This is in stark contrast to the fragmentation of syringol itself, which is dominated by the loss of methyl and carbonyl groups.
This guide provides a foundational understanding of what to expect when analyzing iodinated syringol via GC-MS. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a comprehensive resource for researchers to confidently identify and characterize these important molecules. The principles outlined here can be extended to the analysis of other halogenated phenolic compounds, furthering the capabilities of mass spectrometry in chemical and pharmaceutical research.
References
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 162, 112908.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Rontani, J. F., & Aubert, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid communications in mass spectrometry : RCM, 18(9), 1013–1020.
- Sun, Y., et al. (2010). Insights into secondary organic aerosol formed via aqueous-phase reactions of phenolic compounds based on high resolution mass spectrometry. Atmospheric Chemistry and Physics, 10(10), 4809-4822.
- Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5215.
-
Phenol, 2,6-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
2,6-Dimethoxyphenol. PubChem. Retrieved from [Link]
- Patel, K., et al. (2015). GCMS Analysis, Determination of Total Phenolics, Flavonoid Content and Free Radical Scavenging Activities of Crude Extracts of Plumeria rubra Leaves. International Journal of Pharmacognosy and Phytochemical Research, 7(4), 730-736.
-
Phenol, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
-
4-Iodophenol. PubChem. Retrieved from [Link]
-
Mass spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]
- Birkemeyer, C., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 10(9), 1165-1178.
-
Mass spectrum of 1-iodobutane. Doc Brown's Chemistry. Retrieved from [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
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-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA. Retrieved from [Link]
-
2,6-dimethoxyphenol. The Good Scents Company. Retrieved from [Link]
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4-Iodophenol. ChemSrc. Retrieved from [Link]
-
Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. Retrieved from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]
-
A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate. Retrieved from [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ResearchGate. Retrieved from [Link]
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A Guide to the Validation of the Melting Point Range for Pure 4-Iodosyringol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, establishing the purity of a compound is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity. For a compound like 4-iodosyringol, a key intermediate in various synthetic pathways, a well-defined and validated melting point range is a non-negotiable quality attribute. This guide provides an in-depth technical overview of the principles and practices for validating the melting point range of pure 4-iodosyringol, ensuring the reliability and reproducibility of scientific data.
The Significance of a Sharp Melting Point
The melting point of a pure, crystalline organic compound is typically a sharp, well-defined temperature range of 0.5-1.0°C. This is because the molecules are arranged in a regular, tightly packed crystal lattice.[1] A significant amount of energy is required to overcome the intermolecular forces holding this lattice together, resulting in a distinct melting temperature.[1][2]
However, the presence of even small amounts of impurities can disrupt this crystalline structure.[3] This leads to a phenomenon known as melting point depression and broadening.[4] The impure substance will melt at a lower temperature and over a wider range compared to its pure counterpart.[5] Therefore, a sharp and consistent melting point range is a strong indicator of a high degree of purity.
Factors Influencing the Melting Point of 4-Iodosyringol
Several intrinsic and extrinsic factors can influence the observed melting point of 4-iodosyringol:
-
Intermolecular Forces: The molecular structure of 4-iodosyringol, with its hydroxyl and methoxy groups, allows for hydrogen bonding and dipole-dipole interactions. These strong intermolecular forces contribute to a relatively high melting point.[2][3]
-
Molecular Size and Shape: The size and symmetry of the 4-iodosyringol molecule affect how efficiently it can pack into a crystal lattice.[1] More symmetrical molecules tend to pack better, leading to higher melting points.[1]
-
Impurities: As previously mentioned, impurities are the most common cause of a depressed and broadened melting point range.[3][5] These can include residual solvents from purification, starting materials, or by-products from the synthesis of 4-iodosyringol.
-
Crystalline Polymorphism: Some organic compounds can exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. It is crucial to ensure that the same polymorphic form is being consistently analyzed.
Comparative Analysis of Melting Point Characteristics
The following table provides a clear comparison of the expected melting point characteristics for pure versus impure 4-iodosyringol:
| Characteristic | Pure 4-Iodosyringol | Impure 4-Iodosyringol |
| Melting Point Range | Sharp and narrow (typically ≤ 1°C) | Broad and depressed |
| Onset of Melting | Well-defined | Lower than the pure compound |
| Completion of Melting | Clear and distinct | Gradual, may show decomposition |
| Appearance | Clear, colorless melt | May be discolored or contain particulates |
A Validated Protocol for Melting Point Determination
To ensure accurate and reproducible melting point data, a standardized protocol must be followed. This protocol is based on established pharmacopeial methods.[6][7][8][9]
Instrumentation and Calibration
A modern digital melting point apparatus with a calibrated temperature sensor is essential. The instrument should be regularly calibrated using certified melting point standards that bracket the expected melting point of 4-iodosyringol.[10]
Sample Preparation
-
Ensure the 4-iodosyringol sample is completely dry and finely powdered.
-
Load the sample into a capillary tube to a height of 2.5-3.5 mm.[6]
-
Pack the sample tightly by tapping the capillary tube on a hard surface.[11]
Measurement Procedure
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point.
-
Accurate Measurement:
-
Repeatability: Perform the measurement in triplicate to ensure consistency.
The following diagram illustrates the workflow for validating the melting point of 4-iodosyringol:
Caption: Workflow for the validation of the melting point of 4-iodosyringol.
Troubleshooting and Interpretation of Results
| Observation | Potential Cause | Recommended Action |
| Broad Melting Range (>2°C) | Presence of impurities | Repurify the sample (e.g., recrystallization, chromatography) |
| Melting Point Lower than Expected | Impurities or incorrect calibration | Check instrument calibration and consider further purification |
| Decomposition (darkening, gas evolution) | Thermal instability of the compound | Note the decomposition temperature and consider analysis by DSC |
| Inconsistent Results | Improper sample packing or heating rate | Ensure consistent sample preparation and a slow, controlled heating rate |
The Importance of Synthesis and Purification
The final purity of 4-iodosyringol is highly dependent on the synthetic route and the purification methods employed. The synthesis of iodo-compounds can sometimes be challenging, and purification may require careful selection of techniques to remove unreacted starting materials and by-products.[14][15][16][17][18] Techniques such as recrystallization and column chromatography are commonly used to obtain highly pure crystalline material suitable for accurate melting point determination.
Conclusion
Validating the melting point range of pure 4-iodosyringol is a critical step in ensuring its quality and suitability for research and development applications. By adhering to a rigorous, well-documented protocol that includes proper instrument calibration, consistent sample preparation, and a controlled heating rate, researchers can confidently establish a sharp and reproducible melting point range, a key indicator of high purity. This attention to detail is fundamental to the integrity of scientific research and the development of safe and effective pharmaceuticals.
References
-
Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
-
Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
World Health Organization. (2023, July 28). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]
-
PubMed. (1994, April). A general purification procedure for chemically synthesized oligoribonucleotides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? Retrieved from [Link]
-
PubMed. (2001, May). Introduction to the Synthesis and Purification of Oligonucleotides. Retrieved from [Link]
-
USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
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Comparative Analysis of RP-HPLC Retention Characteristics: Iodinated vs. Non-Iodinated Phenols
Executive Summary
This technical guide provides a comparative analysis of the retention behavior of phenol and its iodinated derivatives (mono-, di-, and tri-iodophenols) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Finding: The introduction of iodine atoms to the phenolic ring significantly increases hydrophobicity (LogP) and acidity (lowers pKa). Consequently, retention time in RP-HPLC increases non-linearly with the number of iodine substituents, provided the mobile phase pH is sufficiently acidic (< pH 3.0) to suppress ionization.[1]
Mechanistic Insight: The "Iodine Effect"
To develop a robust separation method, one must understand the physicochemical forces driving the separation. The separation of iodinated phenols is governed by two primary factors: Hydrophobic Interaction and Ionization Suppression .
A. Hydrophobicity (LogP)
Iodine is a large, lipophilic halogen with a significant Van der Waals radius. Substituting a hydrogen atom on the phenol ring with iodine dramatically increases the molecule's partition coefficient (LogP).
-
Phenol: Highly polar, interacts well with the aqueous mobile phase
Early Elution . -
Iodophenols: The iodine atom disrupts water networks and increases affinity for the C18 stationary phase
Late Elution .
B. Acidity (pKa) and pH Control
Iodine is electron-withdrawing (inductive effect). This stabilizes the phenoxide ion, making iodinated phenols significantly more acidic than non-iodinated phenol.
Critical Protocol Note: If the mobile phase pH is neutral (pH 7), triiodophenol will partially ionize (
C. Mechanistic Diagram
The following diagram illustrates the equilibrium forces dictating retention.
Figure 1: Partitioning mechanism in RP-HPLC. Phenol favors the mobile phase, while Iodophenols partition strongly into the stationary phase due to the lipophilic iodine substituents.
Experimental Protocol
This protocol is designed to be self-validating. The resolution between the critical pair (usually isomers or the parent phenol vs. mono-iodophenol) serves as the system suitability test.
Reagents & Materials
-
Stationary Phase: C18 Column (e.g., 150 mm x 4.6 mm, 5 µm).[4] End-capped columns are preferred to reduce silanol tailing of the acidic phenols.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV-Vis Diode Array at 280 nm (aromatic ring absorption).
Step-by-Step Workflow
-
Preparation of Standards:
-
Dissolve Phenol, 2-Iodophenol, 4-Iodophenol, and 2,4,6-Triiodophenol in 50:50 Water:Acetonitrile.
-
Concentration: 100 µg/mL.[5]
-
-
System Equilibration:
-
Flush column with 50% B for 10 mins, then equilibrate at initial gradient conditions (typically 10-20% B) for 15 mins.
-
-
Gradient Method:
-
0 min: 20% B (Retains Phenol away from void)
-
15 min: 90% B (Elutes hydrophobic Triiodophenol)
-
20 min: 90% B (Wash)
-
21 min: 20% B (Re-equilibration)
-
-
Data Analysis:
-
Calculate Retention Factor (
) using the formula: .
-
Workflow Diagram
Figure 2: Analytical workflow for the separation of iodinated phenols, including a system suitability decision node.
Comparative Data Analysis
The following table summarizes the expected performance characteristics. Note the direct correlation between LogP and Retention Time.
| Analyte | Structure | Approx. LogP | pKa | Relative Elution Order | Retention Characteristic |
| Phenol | 1.5 | 9.9 | 1 (First) | Low retention; elutes near solvent front if %B is too high. | |
| 4-Iodophenol | 2.9 | 9.3 | 2 | Moderate retention. | |
| 2-Iodophenol | 2.5 - 2.8 | 8.5 | 3 | Often elutes after 4-iodo in RP systems due to intramolecular H-bonding (Ortho effect) masking the -OH group. | |
| 2,4,6-Triiodophenol | 4.5 | ~6.0 | 4 (Last) | Strong retention; requires high % organic modifier to elute. |
*Values are approximate and solvent-dependent. Sources: PubChem, NIST.
Interpretation of Data
-
The Iodine Shift: Adding a single iodine atom roughly doubles the retention factor (
) compared to phenol under isocratic conditions. -
Isomer Separation: 2-iodophenol (ortho) typically elutes later than 4-iodophenol (para) in reversed-phase mode. The ortho-iodine creates an intramolecular hydrogen bond with the hydroxyl group, effectively "hiding" the polar -OH from the mobile phase, making the molecule appear more hydrophobic to the column.
Troubleshooting & Optimization
-
Problem: Peak Tailing.
-
Cause: Interaction between the acidic phenol and residual silanols on the silica support.
-
Solution: Ensure mobile phase pH is < 3.[4]0. Use a "high-purity" or "end-capped" C18 column.
-
-
Problem: Co-elution of isomers.
-
Cause: Similar hydrophobicity.
-
Solution: Switch methanol for acetonitrile (change selectivity) or use a Phenyl-Hexyl column, which interacts with the
-electrons of the iodine-substituted ring.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]
-
Wuilloud, R. G., et al. (2004). Optimization of AE-HPLC separation of iodophenol species.[5] ResearchGate. Retrieved from [Link]
-
Phenomenex (2024). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
-
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362. Retrieved from [Link]
Sources
infrared spectroscopy (IR) peaks for C-I bond in phenols
Executive Summary & Physicochemical Context
The identification of the Carbon-Iodine (C-I) bond in phenolic systems presents a unique challenge in vibrational spectroscopy. Unlike the distinct Carbonyl (C=O) or Hydroxyl (O-H) stretches, the C-I stretch occurs in the far-fingerprint region, often obscured by aromatic ring deformations.
This guide compares the detection efficacy of Infrared (IR) Spectroscopy against Raman Spectroscopy and outlines the specific spectral behaviors of iodophenols compared to their chlorinated and brominated analogs.
The Physics of Detection (Hooke’s Law Application)
To understand the experimental difficulty, one must apply the classical harmonic oscillator model (Hooke's Law):
- : Wavenumber (frequency).[1][2][3][4]
- : Bond force constant (bond strength).
- : Reduced mass of the atoms.
The "Heavy Atom" Effect: Iodine (126.9 amu) is significantly heavier than Carbon (12.01 amu). This high reduced mass drives the vibrational frequency down into the 600–480 cm⁻¹ range. Simultaneously, the single bond character (lower
Comparative Spectral Data: Halogen Series
The following table illustrates the "Mass Shift" trend you will observe when comparing phenol derivatives. Note the systematic redshift as the halogen mass increases.
| Bond Type | Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Spectral Region |
| Ar-F | 1250 – 1100 | Very Strong | Weak | Fingerprint (High) |
| Ar-Cl | 1100 – 1035 | Strong | Medium | Fingerprint (Mid) |
| Ar-Br | 650 – 515 | Strong | Strong | Fingerprint (Low) |
| Ar-I | 610 – 485 | Medium/Strong | Very Strong | Far-IR / Cut-off |
Critical Insight: The Ar-I stretch often falls below the cut-off frequency of standard Diamond ATR crystals (~525 cm⁻¹). See Section 4 for hardware protocols.
The Phenolic Influence: Structural Effects
In iodophenols, the position of the Iodine relative to the Hydroxyl (-OH) group alters the C-I vibrational frequency due to electronic coupling and steric strain.
Ortho-Effect (2-Iodophenol)
-
Mechanism: Intramolecular Hydrogen Bonding (O-H
I) is possible but weak. The primary driver is steric crowding. -
Observation: The C-I stretch is often coupled with ring deformation modes.
-
Frequency: Typically appears at the higher end of the range (~570–600 cm⁻¹ ) due to stiffening of the ring-iodine bond from steric lock.
Para-Effect (4-Iodophenol)
-
Mechanism: Direct resonance conjugation with the electron-donating -OH group increases the electron density in the ring, slightly strengthening the C-I bond order (double bond character).
-
Frequency: Distinct sharp band, often ~500–530 cm⁻¹ .
Experimental Protocols: A Self-Validating System
To ensure data integrity, you cannot rely on a single peak assignment. You must use a "Triangulation Protocol" involving Hardware Selection, Primary IR measurement, and Raman Validation.
Workflow Visualization
Figure 1: Decision matrix for selecting the correct optical setup to avoid spectral cut-off errors.
Protocol A: IR Transmission (The Gold Standard for C-I)
Standard Diamond ATR is not recommended for definitive C-I assignment because the diamond lattice absorbs strongly between 1800–2600 cm⁻¹ and cuts off detector throughput below 525 cm⁻¹, exactly where the C-I stretch resides.
-
Matrix Selection: Use Cesium Iodide (CsI) pellets or Polyethylene cards. Avoid KBr if looking below 400 cm⁻¹, though KBr is acceptable for the 600–400 cm⁻¹ range.
-
Preparation: Grind 1-2 mg of sample with 100 mg dry CsI. Press into a transparent pellet.
-
Acquisition: Scan range 4000–200 cm⁻¹.
-
Target: Look for a medium-to-strong band at 485–610 cm⁻¹ .
Protocol B: Raman Validation (The Confirmation)
Because the C-I bond is highly polarizable (large electron cloud), it is an excellent Raman scatterer.
-
Laser Source: 785 nm or 1064 nm (to minimize fluorescence from the aromatic ring).
-
Observation: The C-I stretch will appear as a very strong, sharp peak in the same frequency region (485–610 cm⁻¹).
-
Confirmation: If the IR band is medium and the Raman band at the same shift is very intense, the assignment to C-I is confirmed.
Identification Logic Flow
Use this logic pathway to distinguish the C-I bond from C-H out-of-plane (OOP) bends, which also populate this region.
Figure 2: Logic flow for distinguishing C-I stretches from aromatic ring artifacts.
References
-
NIST Mass Spectrometry Data Center. (2023). Phenol, 2-iodo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6][7][8] National Institute of Standards and Technology.[5][6][7][8] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific C-I vs C-Br frequency ranges).
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
Sources
- 1. nuance.northwestern.edu [nuance.northwestern.edu]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol, 2-iodo- [webbook.nist.gov]
- 6. Phenol, 4-iodo- [webbook.nist.gov]
- 7. Phenol, 2-iodo- [webbook.nist.gov]
- 8. Phenol, 4-iodo- [webbook.nist.gov]
A Researcher's Guide to the Crystal Structure Analysis of 4-iodo-2,6-dimethoxyphenol Derivatives: A Comparative Methodological Review
For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intricate web of intermolecular interactions within a crystal lattice dictate a compound's physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the methodologies for the crystal structure analysis of 4-iodo-2,6-dimethoxyphenol derivatives, offering insights into the experimental design, data interpretation, and a comparative look at the structural motifs one can anticipate. While a plethora of derivatives can be conceptualized, this guide will use known structural data from analogous compounds to provide a predictive framework for analysis.
The Significance of this compound Derivatives
This compound serves as a versatile scaffold in organic synthesis. The presence of an iodine atom makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of functional groups.[1] The phenolic hydroxyl and methoxy groups offer sites for further functionalization and play a crucial role in directing intermolecular interactions in the solid state. Understanding the crystal structures of its derivatives is essential for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to its fully characterized crystal structure is a multi-step process that demands precision and a keen understanding of crystallographic principles.
Caption: A typical workflow for crystal structure analysis.
Detailed Protocol: Single Crystal Growth of a this compound Derivative
-
Purity is Paramount: Ensure the synthesized derivative is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent Selection:
-
Begin by testing the solubility of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
-
A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Crystallization Method: Slow Evaporation
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
Monitor periodically for the formation of well-defined single crystals.
-
Detailed Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a suitable goniometer head (e.g., using cryo-oil and a nylon loop).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Set up a data collection strategy to collect a complete and redundant dataset. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms.
-
Validate the final structure using software tools like PLATON to check for missed symmetry and other potential issues.
-
Comparative Analysis of Intermolecular Interactions
The crystal packing of this compound derivatives is expected to be dominated by a hierarchy of non-covalent interactions. The interplay between these forces will ultimately determine the supramolecular architecture.
Caption: Hierarchy of expected intermolecular interactions.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly likely to form strong O-H···O hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of a methoxy group or the phenolic oxygen itself.
Halogen Bonding: The iodine atom in these derivatives is a key player in directing crystal packing. Due to the electron-withdrawing nature of the aromatic ring, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond.[2] This enables it to act as a halogen bond donor, interacting with Lewis basic sites such as oxygen or nitrogen atoms, or even π-systems of adjacent molecules.[3][4] Studies on iodochalcones have demonstrated how different substituents can influence the nature of halogen bonding, leading to either linear or lateral interaction motifs.[5]
Predicted Crystallographic Data and Intermolecular Interactions of Hypothetical Derivatives
The following table provides a predictive comparison of how modifications to the this compound scaffold might influence crystallographic parameters and intermolecular interactions, based on principles of crystal engineering and data from analogous structures.[6]
| Derivative | Predicted Key Intermolecular Interactions | Expected Impact on Crystal Packing |
| Parent: this compound | O-H···O hydrogen bonds, C-I···O halogen bonds | Formation of chains or sheets stabilized by both hydrogen and halogen bonds. |
| Ester derivative (e.g., acetate) | C-H···O interactions, C-I···O (ester carbonyl) halogen bonds | Loss of strong O-H···O hydrogen bonding; packing likely dominated by halogen bonds and weaker C-H···O interactions. |
| Ether derivative (e.g., O-methylated) | C-H···O interactions, C-I···O (ether) halogen bonds | Similar to the ester, but with potentially weaker halogen bond acceptors. |
| Derivative with a nitrogen-containing substituent | O-H···N or C-I···N hydrogen/halogen bonds | Introduction of a stronger hydrogen/halogen bond acceptor site, potentially leading to more robust supramolecular synthons. |
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights for researchers in drug discovery and materials science. A systematic approach, combining meticulous experimental work with a sound understanding of intermolecular forces, is crucial for success. While the specific crystal structure of each new derivative will be unique, the principles of hydrogen and halogen bonding provide a robust framework for predicting and understanding the resulting supramolecular architectures. The protocols and comparative analysis presented here serve as a guide for researchers to effectively and efficiently elucidate the solid-state structures of this important class of compounds.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 555318, 4-Iodo-2,6-dimethylphenol. Available from: [Link]
-
Goud, N. R., Pan, F., & Aakeröy, C. B. (2017). Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design, 17(10), 5148–5156. Available from: [Link]
-
Maurya, R. K., Kumar, S., Kumar, V., & Mahender, K. (2023). PIDA Mediated Synthesis of Benzopyranoisoxazoles via an Intramolecular Nitrile Oxide Cycloaddition (INOC): Application to the Synthesis 4H‐chromeno[4,3‐c]isoxazol‐4‐ones. ChemistrySelect, 8(40), e202302829. Available from: [Link]
-
Hathwar, V. R., Chopra, D., & Row, T. N. G. (2021). Structural effects of halogen bonding in iodochalcones. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 363–369. Available from: [Link]
-
Ohde, C., Kusamoto, T., & Nishihara, H. (2019). Hierarchy of intermolecular interactions in the molecular complexes of iodophenol. Journal of Magnetism and Magnetic Materials, 486, 165241. Available from: [Link]
-
Varma, M., & Kumar, S. (2021). Organic Compound with Potential for X-ray Imaging Applications. ACS Omega, 6(44), 29367–29375. Available from: [Link]
-
Kovács, A., & Veszprémi, T. (2019). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. Structural Chemistry, 31(2), 643–654. Available from: [Link]
-
Clemson University. Exploring Halogen Bonding Interactions in Cocrystals and Deep Eutectic Solvents. Available from: [Link]
-
Automated Topology Builder (ATB). 4-Iodophenol. Available from: [Link]
-
Kuleshova, L. N., & Zorky, P. M. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Symmetry, 11(9), 1159. Available from: [Link]
-
Kolev, T., Stoyanov, S., & Spiteller, M. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1029, 138–144. Available from: [Link]
-
Murphy, J. J., & Procter, D. J. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1118–1126. Available from: [Link]
Sources
- 1. This compound | 106465-03-6 | Benchchem [benchchem.com]
- 2. "Exploring Halogen Bonding Interactions in Cocrystals and Deep Eutectic" by Madhushi Bandara [open.clemson.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]
- 5. Structural effects of halogen bonding in iodochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Iodo-2,6-dimethoxyphenol proper disposal procedures
Topic: 4-Iodo-2,6-dimethoxyphenol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Summary: The Halogen Factor
Immediate Action Required: Do NOT dispose of this compound (IDMP) in general organic solvent waste or non-halogenated waste streams.
As a Senior Application Scientist, I cannot overstate the importance of the iodine atom in this phenolic compound. While many labs default to dumping "organics" into a single drum, IDMP is a halogenated organic . Disposing of it in a non-halogenated stream (often destined for fuel blending) can cause catastrophic equipment failure at incineration facilities due to the release of corrosive acid gases (HI/I₂), leading to regulatory fines and facility bans.
This guide outlines the precise, self-validating workflow for the safe sequestration and disposal of IDMP, ensuring scientific integrity and RCRA compliance.
Hazard Profile & Chemical Logic
To dispose of IDMP safely, you must understand its reactivity profile. It is not merely "waste"; it is a reactive chemical intermediate.
| Property | Hazard Implication for Disposal |
| Halogenated (Iodine) | CRITICAL: Must be incinerated at specific high temperatures with acid scrubbers. Cannot be fuel-blended. |
| Phenolic Moiety | Acidic nature. Incompatible with strong bases and oxidizers. Potential for skin absorption.[1][2][3] |
| Solid State | Dust inhalation hazard.[3] Requires double-containment to prevent particulate release during transfer. |
| Light Sensitivity | Iodinated compounds often degrade under UV light. Waste containers should be amber or stored in dark cabinets to prevent uncontrolled decomposition. |
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.
-
Quenching (If Reactive): If IDMP is in a reaction mixture with unreacted oxidizers, quench the oxidizers first. Phenols can form unstable polymers or generate heat if mixed with active oxidizing agents in a waste drum.
-
pH Check: Ensure the waste solution is not highly alkaline (pH > 10) or highly acidic (pH < 2), as extreme pH can degrade the container or mobilize the iodine. Aim for neutral to slightly acidic (pH 5-8).
The Disposal Workflow (Step-by-Step)
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.
-
Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Expert Insight: Do not use metal containers.[4] Phenols can corrode metal over time, and iodine vapors are highly corrosive.
-
-
Segregation: Do not mix with other solid wastes unless they are also halogenated organics.
-
Labeling: Affix a hazardous waste tag immediately.[5]
-
Constituent: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.[6]
-
-
Secondary Containment: Place the sealed jar inside a clear zip-lock bag before placing it in the lab's solid waste drum. This prevents "dusting" if the drum is opened.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable to: HPLC effluent, reaction solvents containing IDMP.
-
Stream Selection: You MUST select the "Halogenated Organic Solvents" waste stream.
-
Why? Even if the solvent is 99% Methanol (non-halogenated) and only 1% IDMP, the entire mixture is now classified as halogenated waste.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (like nitric acid) or strong bases.
-
Transfer: Use a funnel with a lid. Pour slowly to avoid splashing.
-
Log Entry: Record the volume added on the waste log. Explicitly write "contains Iodophenols."
Decision Logic Visualization
The following diagram illustrates the critical decision-making process for segregating IDMP waste.
Figure 1: Decision tree for segregating this compound waste. Note the critical prohibition of non-halogenated streams.
Spill Management Protocol
If IDMP is spilled, standard paper towel cleanup is insufficient due to the permeability of phenols through nitrile gloves and potential for particulate spread.
-
PPE Upgrade: Double glove (Nitrile) or use Silver Shield/Laminate gloves if available. Wear a fitted N95 or respirator if powder is airborne.
-
Containment:
-
Solid Spill: Do not sweep vigorously. Cover with wet paper towels (to suppress dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Clay). Do not use combustible materials (like sawdust) as phenols can be combustible.
-
-
Decontamination: Scrub the area with a detergent solution (soap and water). Phenols are slightly soluble in water but stick to surfaces; a surfactant helps lift them [1].
-
Disposal of Debris: All cleanup materials must go into the Solid Hazardous Waste container, labeled as IDMP debris.
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it is regulated under the "Characteristic of Toxicity" or general hazardous waste listings depending on the formulation [2].
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries an F-List code (e.g., F002) [3].[7][8][9][10]
-
If pure, it is unlisted but hazardous. Most facilities assign a generic "Halogenated Organic" profile to ensure it is routed to an incinerator capable of handling iodine (HI generation).
-
-
The "Dilution" Trap: Never attempt to dilute the waste to pour it down the drain. This is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.
References
-
Spectrum Chemical. (2020).[11] Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings (F-Codes). Retrieved from
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. epa.gov [epa.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
Navigating the Safe Handling of 4-Iodo-2,6-dimethoxyphenol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-Iodo-2,6-dimethoxyphenol, a substituted phenol. By understanding the inherent chemical properties and associated hazards, laboratory personnel can implement robust safety protocols, ensuring a secure research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety data of the closely related analog, 2,6-Dimethoxyphenol, and general safety protocols for substituted phenolic compounds. It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound belongs to the family of substituted phenols. The primary hazards associated with its close analog, 2,6-Dimethoxyphenol, and therefore likely applicable to the target compound, include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
A thorough risk assessment is the foundational step before any procedure involving this compound. This involves evaluating the quantity of the chemical to be used, the potential for dust or aerosol generation, and the specific manipulations to be performed.
Key Physical and Chemical Properties (of 2,6-Dimethoxyphenol analog)
| Property | Value | Source |
| Appearance | Beige Solid | [1] |
| Melting Point/Range | 50 - 56 °C / 122 - 132.8 °F | [1] |
| Boiling Point/Range | 261 °C / 501.8 °F | [1] |
| Water Solubility | 2% (13°C) | [1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety prioritizes engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3] A fume hood is essential to control the inhalation of any dusts or vapors that may be generated.[2] Additionally, ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific tasks being performed.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]
-
Skin and Body Protection : A lab coat should always be worn.[2] For handling larger quantities or when there is a significant risk of skin contact, consider wearing chemical-resistant aprons or coveralls.
-
Hand Protection : Wear appropriate chemical-resistant gloves.[1][3] Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling, consider more robust options like neoprene or butyl rubber.[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the chemical.[3]
-
Respiratory Protection : Under normal laboratory conditions with the use of a fume hood, respiratory protection is not typically required.[1] However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. [1]5. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [1][2]Do not dispose of this chemical down the drain.
References
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Meta-Science. (n.d.). Safety Data Sheet: 2,6-Dimethoxyphenol. Retrieved from [Link]
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Alfa Aesar. (2026). Safety Data Sheet: 4-Allyl-2,6-dimethoxyphenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
